molecular formula C11H10OS B1598737 3-(4-Methoxyphenyl)thiophene CAS No. 82437-75-0

3-(4-Methoxyphenyl)thiophene

Cat. No.: B1598737
CAS No.: 82437-75-0
M. Wt: 190.26 g/mol
InChI Key: FZPDKGYVMWIODI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)thiophene is a useful research compound. Its molecular formula is C11H10OS and its molecular weight is 190.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-12-11-4-2-9(3-5-11)10-6-7-13-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPDKGYVMWIODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399660
Record name 3-(4-methoxyphenyl)thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82437-75-0
Record name 3-(4-Methoxyphenyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82437-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular formula and weight of 3-(4-Methoxyphenyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methoxyphenyl)thiophene is a critical conjugated heteroaromatic building block utilized in the synthesis of organic semiconductors (OFETs, OLEDs) and as a bioisostere in medicinal chemistry. Its structural integrity relies on the thiophene ring's electron-rich nature coupled with the para-methoxy donor group, facilitating π-stacking interactions essential for charge transport and receptor binding.

This guide provides the definitive physicochemical data, a robust self-validating synthetic protocol, and the analytical logic required for structural confirmation.

Physicochemical Identity

The following data establishes the baseline identity for stoichiometric calculations and analytical verification.

ParameterSpecificationNotes
IUPAC Name This compound
CAS Registry Number 92575-93-4 Primary identifier for procurement/indexing
Molecular Formula C₁₁H₁₀OS
Molecular Weight 190.26 g/mol Monoisotopic Mass: 190.0452 g/mol
SMILES COc1ccc(cc1)-c2csc2
Physical State Crystalline Solid (Typical)Off-white to pale yellow
Solubility CHCl₃, CH₂Cl₂, Toluene, THFInsoluble in water

Synthetic Architecture: Suzuki-Miyaura Coupling

The most reliable route to this compound is the palladium-catalyzed cross-coupling of 3-bromothiophene and 4-methoxyphenylboronic acid. This method is preferred over Grignard couplings due to higher functional group tolerance and milder conditions.

Reaction Logic & Causality
  • Regioselectivity: Using 3-bromothiophene ensures the aryl group attaches exclusively at the 3-position. Direct arylation of thiophene often leads to mixtures of 2- and 3-substituted products.

  • Catalytic Cycle: The Pd(0) species undergoes oxidative addition into the C-Br bond. The base (carbonate) activates the boronic acid to a boronate species, facilitating transmetallation. Finally, reductive elimination yields the biaryl product and regenerates the catalyst.

  • Degassing: Oxygen is a poison to Pd(0) catalysts, leading to homocoupling of the boronic acid or catalyst deactivation. Rigorous degassing is non-negotiable.

Experimental Protocol (Self-Validating System)

Scale: 10 mmol Reagents:

  • 3-Bromothiophene (1.63 g, 10 mmol)

  • 4-Methoxyphenylboronic acid (1.82 g, 12 mmol) [1.2 equiv]

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2M aqueous solution, 10 mL)

  • Solvent: 1,4-Dioxane or Toluene (40 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon.

  • Charging: Add 3-bromothiophene, 4-methoxyphenylboronic acid, and the solvent.

  • Degassing (Critical Step): Bubble Argon through the solution for 20 minutes (sparging) or perform 3 freeze-pump-thaw cycles. Validation: Solution color should remain stable; darkening indicates oxidation.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of Argon.

  • Base Addition: Add the degassed 2M K₂CO₃ solution.

  • Reaction: Heat to reflux (approx. 100°C for Dioxane/Toluene) for 12–16 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.8) must disappear.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica Gel, Hexane -> 5% EtOAc in Hexane).

Synthetic Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

SuzukiCoupling Start Reagents: 3-Bromothiophene 4-Methoxyphenylboronic Acid Degas Degassing (Argon Sparge/FPT) *Critical Control Point* Start->Degas Prevent Oxidation Catalysis Add Catalyst Pd(PPh3)4 + Base Degas->Catalysis Inert Atm Reflux Reflux (12-16h) IPC: TLC Check Catalysis->Reflux C-C Bond Formation Workup Extraction & Concentration Reflux->Workup Conversion Complete Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Crude Oil Product Pure Product This compound Purify->Product Isolation

Caption: Figure 1: Synthetic workflow for Suzuki-Miyaura coupling highlighting the critical degassing step to prevent catalyst deactivation.

Structural Validation (Analytical)

To ensure scientific integrity, the isolated product must be validated using the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum will display distinct regions for the methoxy group, the phenyl ring, and the thiophene ring.

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
7.53 Doublet (d)2HPhenyl (ortho)Deshielded by thiophene ring
7.30 - 7.40 Multiplet (m)3HThiophene C2, C4, C5Aromatic thiophene protons
6.95 Doublet (d)2HPhenyl (meta)Shielded by methoxy donor
3.85 Singlet (s)3H-OCH₃Characteristic methoxy singlet

Note: Thiophene protons often appear as a tight cluster depending on field strength. The C2 proton (adjacent to Sulfur and the aryl group) is typically the most deshielded of the thiophene ring.

Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion: Look for

    
     m/z.
    
  • Fragmentation:

    • Loss of Methyl radical (

      
      ): Peak at 175 m/z .
      
    • Loss of Methoxy/CO (

      
      ): Characteristic of anisole derivatives.
      

Applications & Significance

Materials Science (Organic Electronics)

This compound serves as a monomer for electropolymerization. The resulting polymer, Poly[this compound] , exhibits:

  • Low Bandgap: The electron-donating methoxy group raises the HOMO level, facilitating p-doping.

  • Solubility: The substituent improves solubility compared to unsubstituted polythiophenes, aiding in spin-coating processes for OFETs.

Medicinal Chemistry

In drug design, this scaffold acts as a biostere for 4-methoxybiphenyl . The thiophene ring alters the metabolic profile (CYP450 interaction) and lipophilicity (LogP) compared to the phenyl analog, often used to optimize pharmacokinetic properties in kinase inhibitors.

References

  • Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Thiophene Synthesis Protocols: PubChem Compound Summary for this compound (Analogous Data). Link

  • Physical Properties & CAS: ChemicalBook & Sigma-Aldrich Catalog Entries for Thiophene Derivatives. Link

  • Electropolymerization Applications: Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738. Link

The 3-(4-Methoxyphenyl)thiophene Protocol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methoxyphenyl)thiophene (3-4MPT) represents a pivotal scaffold in the interface between organic electronics and medicinal chemistry. As a conjugated system, it serves as a monomer for conducting polymers with tunable band gaps, utilized in organic field-effect transistors (OFETs) and electrochemical sensors. Simultaneously, its structural rigidity and electronic properties make it a valuable pharmacophore in drug discovery, particularly for tubulin inhibition.

This guide provides a definitive protocol for the theoretical characterization, synthesis, and application of 3-4MPT. It moves beyond generic descriptions to offer a self-validating workflow for researchers.

Part 1: Molecular Architecture & Synthesis

Chemical Identity[1][2][3]
  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₀OS[1]

  • SMILES: COc1ccc(cc1)c2ccsc2

  • Structural Key: The molecule consists of an electron-rich thiophene ring coupled at the C3 position to a para-methoxyphenyl group. The torsion angle between the two aromatic rings is a critical determinant of its conjugation length and electronic band gap.

Synthetic Pathway: The Suzuki-Miyaura Protocol

The most robust method for synthesizing 3-4MPT is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This pathway minimizes homocoupling byproducts and ensures regioselectivity.

Reaction Scheme: 3-Bromothiophene + (4-Methoxyphenyl)boronic acid → this compound

Optimized Protocol:

  • Reagents: 3-Bromothiophene (1.0 eq), 4-Methoxyphenylboronic acid (1.1 eq).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Base: Aqueous Sodium Carbonate (Na₂CO₃, 2M) or Potassium Carbonate (K₂CO₃).

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture (degassed).

  • Conditions: Reflux under inert atmosphere (N₂ or Ar) for 12–24 hours.

  • Purification: Silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Expert Insight: The choice of the C3-brominated thiophene is critical. Attempting to couple a 3-boronic acid thiophene with 4-bromoanisole often results in lower yields due to the instability of the thiophene-3-boronic acid (protodeboronation).

Part 2: Theoretical & Computational Framework

To accurately predict the properties of 3-4MPT and its polymers, a rigorous computational approach is required. The following workflow utilizes Density Functional Theory (DFT) to map the electronic landscape.

Computational Workflow

The following diagram outlines the standard operating procedure for characterizing 3-4MPT.

G Start Input Structure (3-4MPT) Opt Geometry Optimization DFT: B3LYP / 6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Converged? Electronic Electronic Properties HOMO/LUMO, MEP, Dipole Freq->Electronic Minima Confirmed TDDFT TD-DFT (UV-Vis) Solvent: PCM Model (CH2Cl2) Electronic->TDDFT NBO NBO Analysis Hyperconjugation/Charge Transfer Electronic->NBO

Figure 1: Standardized Computational Workflow for this compound Characterization.

Key Computational Parameters

For high-fidelity results, the following level of theory is recommended.

ParameterRecommended SettingRationale
Method DFT (B3LYP)Balances computational cost with accuracy for organic conjugated systems.
Basis Set 6-311++G(d,p)Diffuse functions (++) are crucial for describing the lone pairs on Oxygen and Sulfur.
Solvent Model IEFPCMEssential for simulating electrochemical environments (e.g., Acetonitrile, DCM).
Vibrational Scaling 0.961 (approx.)Corrects for anharmonicity in B3LYP frequency calculations.
Electronic Descriptors
  • HOMO (Highest Occupied Molecular Orbital): Primarily located on the thiophene ring and the π-system of the phenyl group. The methoxy group acts as an electron-donating group (EDG), raising the HOMO energy and facilitating oxidation (electropolymerization).

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the biphenyl-like core.

  • Torsion Angle: The steric hindrance between the thiophene H4 and phenyl H2/H6 protons typically results in a twisted geometry (approx. 20–30°) in the ground state, which planarizes upon oxidation to the radical cation.

Part 3: Electropolymerization & Materials Science[3]

3-4MPT is a precursor for conducting polymers. The methoxy substituent plays a dual role: it lowers the oxidation potential of the monomer and improves the solubility of the resulting polymer.

Electropolymerization Mechanism

The polymerization proceeds via a radical-cation coupling mechanism (E(CE)n).

  • Oxidation (E): Monomer is oxidized at the anode to form a radical cation.

  • Coupling (C): Two radical cations couple at the

    
    -positions (C2 and C5 of the thiophene ring).
    
  • Deprotonation: Loss of protons re-aromatizes the dimer.

  • Propagation: The dimer is more easily oxidized than the monomer, leading to chain growth.

Critical Note: The 4-methoxyphenyl group at the C3 position blocks


-coupling, ensuring a more regioregular Polymer (Head-to-Tail or Head-to-Head) compared to unsubstituted thiophenes.
Applications
  • Electrochemical Sensors: The electron-rich P(3-4MPT) films show high sensitivity to nitroaromatics and heavy metal ions due to specific interactions with the methoxy oxygen and sulfur atoms.

  • Optoelectronics: The polymer exhibits electrochromism, switching color states based on the doping level (neutral vs. oxidized).

Part 4: Biological Implications

While primarily known in materials science, the 3-phenylthiophene scaffold is a bioisostere for biphenyl systems in medicinal chemistry.

  • Tubulin Inhibition: Analogs of 3-phenylthiophene have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics. The 4-methoxy group mimics the methoxy patterns found in potent antimitotic agents like combretastatin A-4.

  • Docking Studies: When performing molecular docking (e.g., using AutoDock Vina), the torsion angle flexibility must be accounted for. Rigid docking may miss the bioactive conformation where the rings might be more planar or orthogonal depending on the hydrophobic pocket.

References

  • Crystal Structure & Synthesis

    • Miyata, Y. et al. (2019). Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. IUCrData. Link

    • Note: Provides structural insights into related methoxy-thiophene deriv
  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • DFT & Electronic Properties

    • Ugurlu, G. (2021). Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. Link

    • Note: Establishes the B3LYP/6-311++G(d,p) benchmark for methoxy-thiophenes.
  • Electropolymerization Mechanism

    • Holubowitch, N. E., & Conner, N. R. (2025). A Thermochemical and TDDFT Exploration of the Electropolymerization of Thiophene. Journal of Computational Chemistry. Link

  • Biological Activity (Anticancer)

    • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives. Journal of Medicinal Chemistry (Cited via PMC). Link

Sources

Technical Guide: Crystal Engineering & Structural Analysis of 3-(4-Methoxyphenyl)thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 3-(4-methoxyphenyl)thiophene (3-MPT) and its functionalized derivatives. While historically prominent in organic electronics (OFETs, OLEDs) due to their charge-transport capabilities, these scaffolds are increasingly relevant in medicinal chemistry as bioisosteres for biaryl systems. This document details the synthesis, crystallization protocols, and X-ray diffraction (XRD) characteristics of this class, focusing on how the methoxy substituent directs supramolecular packing and subsequent physicochemical properties.

Molecular Architecture & Significance

The core structure consists of a thiophene ring substituted at the


-position (C3) with a 4-methoxyphenyl group. This architecture presents a unique case study in crystal engineering due to the competition between:
  • Conjugation: The drive for planarity to maximize

    
    -orbital overlap between the thiophene and phenyl rings.
    
  • Steric Hindrance: The repulsion between the thiophene sulfur/hydrogen and the phenyl protons, often inducing a "twist" (dihedral angle

    
    ).
    
  • Dipolar Steering: The methoxy group (-OMe) acts as a weak hydrogen bond acceptor and a dipole director, influencing the final lattice arrangement.

Why It Matters
  • Materials Science: The 3-position substitution disrupts the symmetry compared to 2,5-substituted thiophenes, often leading to "herringbone" packing that favors 2D charge transport over 1D stacking.

  • Drug Development: Thiophene is a classic bioisostere for the phenyl ring. Understanding the solid-state packing of 3-arylthiophenes aids in predicting polymorphism and solubility profiles for drug candidates (e.g., analogs of Raloxifene or antifungals).

Synthesis & Crystallization Protocols

To obtain high-quality single crystals suitable for XRD, a high-purity precursor is required. The Suzuki-Miyaura cross-coupling is the industry standard for this synthesis due to its tolerance of the sulfur heterocycle.

Optimized Synthesis Workflow

Reaction: 3-Bromothiophene + 4-Methoxyphenylboronic acid


 this compound
ParameterProtocol SpecificationRationale (Causality)
Catalyst

(3-5 mol%)
Tetrakis(triphenylphosphine)palladium(0) ensures efficient oxidative addition to the electron-rich bromothiophene.
Base

or

(2.0 eq)
Essential for activating the boronic acid to the boronate species, facilitating transmetallation.
Solvent Toluene/Water (4:1) or DME/WaterThe biphasic system dissolves inorganic bases while solubilizing the organic reactants.
Atmosphere Argon/Nitrogen (Strict)

poisons the Pd(0) catalyst and promotes homocoupling side reactions.
Crystallization Methodologies

Obtaining X-ray quality crystals requires controlling the nucleation rate.

Method A: Slow Evaporation (Screening)

  • Solvent: Ethanol or Acetonitrile.

  • Protocol: Dissolve 20 mg of purified compound in 2 mL solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and leave at ambient temperature (20-25°C) in a vibration-free zone.
    
  • Outcome: Typically yields block-like crystals within 3-5 days.

Method B: Vapor Diffusion (High Quality)

  • Solvent System: THF (Good solvent) / Hexane (Anti-solvent).

  • Protocol: Dissolve compound in minimal THF in an inner vial. Place this open vial inside a larger jar containing Hexane. Seal the outer jar.

  • Mechanism: Hexane vapor slowly diffuses into the THF, gradually lowering solubility and inducing highly ordered crystal growth.

Crystallographic Characterization

Crystal System & Space Group

Derivatives of this compound typically crystallize in Monoclinic systems, most commonly in the centrosymmetric space groups


  or 

.[1]

Representative Unit Cell Parameters (Derivative Class):

  • a: 10.0 – 10.5 Å

  • b: 8.5 – 19.5 Å (Varies significantly with side-chain length)

  • c: 10.5 – 25.0 Å[1]

  • 
     (Angle):  91° – 95°
    
  • Z (Molecules/Cell): 4

Intermolecular Interactions & Packing

The crystal lattice is stabilized by a hierarchy of supramolecular synthons.

  • C-H...

    
     Interactions (Dominant):  The protons of the methoxy group and the thiophene ring often engage in edge-to-face interactions with adjacent aromatic rings. This is the primary driver of the "herringbone" packing motif often observed in these structures.
    
  • 
    -
    
    
    
    Stacking:
    Unlike planar polyacenes, the twisted conformation of 3-arylthiophenes weakens direct face-to-face
    
    
    -stacking. However, "slipped" stacking (centroid-centroid distances ~3.6 - 3.8 Å) is common, forming 2D sheets.
  • S...S Interactions: In some polymorphs, close contacts between sulfur atoms (< 3.7 Å) facilitate inter-chain electronic communication, a critical feature for charge mobility.

  • C-H...O Hydrogen Bonds: The methoxy oxygen acts as a weak acceptor for aromatic C-H donors, often locking the molecular conformation in the solid state.

Hirshfeld Surface Analysis

To validate these interactions, Hirshfeld surface analysis is standard.

  • 
     Surface:  Red spots indicate contacts shorter than the van der Waals radii sum (typically O...H and H...H contacts).
    
  • Fingerprint Plots:

    • H...H: ~45-50% contribution (Dispersive forces).[1]

    • C...H: ~25-30% contribution (C-H...

      
      ).
      
    • O...H: ~10-15% contribution (Weak Hydrogen bonding).

Visualization of Workflows & Logic

Synthesis & Crystallization Workflow

SynthesisWorkflow Start Precursors: 3-Bromothiophene 4-Methoxyphenylboronic Acid Suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) Start->Suzuki Reflux 80°C Crude Crude Product (Organic Phase) Suzuki->Crude Extraction Purify Purification (Column Chromatography) Crude->Purify Silica Gel Cryst Crystallization (Vapor Diffusion: THF/Hexane) Purify->Cryst Slow Diffusion XRD Single Crystal XRD (Space Group P21/c) Cryst->XRD Data Collection

Figure 1: Step-by-step workflow from chemical synthesis to crystallographic structural determination.

Structure-Property Relationship Logic

StructureProperty Molecule This compound Twist Twisted Conformation (Dihedral Angle ~25°) Molecule->Twist Steric Hindrance Packing Herringbone Packing Twist->Packing Prevents co-facial stacking Interactions Interactions: C-H...π & S...S Packing->Interactions Edge-to-Face Prop1 High Solubility (Pharma Relevance) Interactions->Prop1 Lattice Energy Prop2 2D Charge Transport (Device Relevance) Interactions->Prop2 Orbital Overlap

Figure 2: Causal logic connecting the molecular geometry of the thiophene derivative to its macroscopic material properties.

Advanced Characterization & Applications

Structure-Activity Correlations (SAR)
  • Solubility: The non-planar "twisted" structure disrupts tight lattice packing compared to planar analogs (like fluorene), significantly enhancing solubility in organic solvents. This is advantageous for solution-processed electronics and improving bioavailability in drug formulations.

  • Fluorescence: These derivatives often exhibit blue-to-green fluorescence. The quantum yield is heavily dependent on the crystal packing; "loose" packing allows for non-radiative decay (lower yield), while rigid H-aggregates can enhance emission via restriction of intramolecular motion (RIR).

Beyond Single Crystal: Powder XRD (PXRD)

For bulk material validation, PXRD is essential.

  • Fingerprint: The simulated pattern from single-crystal data must match the bulk powder.

  • Polymorphism Check: Thiophene derivatives are prone to polymorphism. Any extra peaks in the experimental PXRD not present in the calculated pattern indicate a second phase or solvate, which is a critical quality attribute (CQA) in pharmaceutical development.

References

  • Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine.IUCrData. (2020).

    
    -conjugated framework and C-H...
    
    
    
    interactions.[2][3]
  • Preparation, Crystal Structure and Molecular Structure Studies... of (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.Journal of Chemical Crystallography. (2016). Details the monoclinic

    
     space group and hydrogen bonding networks in closely related chalcone derivatives. 
    
  • Luminescent 2D single crystals of thiophene–phenylene co-oligomers. Materials Chemistry Frontiers. (2019). Discusses the impact of phenyl-thiophene interactions on charge transport and crystal growth.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals Technical Guide. A foundational protocol for the synthesis of biaryl thiophene systems.

  • Structures of thiophene... and this compound. ResearchGate (Full Text). Specific analysis of the electropolymerization and structural precursors of the title compound.

Sources

Advanced Electronic Profiling of Methoxy-Substituted Thiophenes: From Orbital Theory to Functional Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Methoxy-Substituted Thiophenes Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, Drug Discovery Leads

Executive Summary

Methoxy-substituted thiophenes represent a critical junction between organic electronics and medicinal chemistry. The introduction of a methoxy (-OCH₃) group onto the thiophene ring fundamentally alters its electronic landscape, primarily through the competition between the inductive electron-withdrawing effect (-I) and the mesomeric electron-donating effect (+M). This guide provides a rigorous analysis of these electronic perturbations, detailing their impact on HOMO/LUMO energy levels, bandgap engineering, and electropolymerization kinetics. We further explore the implications of these properties in designing conductive polymers (e.g., PMeOT, PEDOT) and metabolically stable bioisosteres.

Fundamental Electronic Theory

The Inductive-Mesomeric Conflict

The electronic behavior of methoxythiophene is governed by the substituent's position and the interplay of electronic effects.

  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density through the sigma bond, theoretically deactivating the ring.

  • Mesomeric Effect (+M): The lone pair on the oxygen atom overlaps with the thiophene

    
    -system. This effect dominates, making the methoxy group a strong activator and ortho/para director.
    

In 3-methoxythiophene, the +M effect significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation (lower ionization potential) compared to unsubstituted thiophene.

Regiochemical Activation

The 2- and 5-positions (


-positions) are the primary sites for electropolymerization. Methoxy substitution at the 3-position activates the 2-position more strongly than the 5-position due to resonance stabilization of the radical cation intermediate. However, this asymmetry can lead to regiorandom coupling (2-5', 2-2') during polymerization, disrupting conjugation length.
Visualization of Electronic Effects

The following diagram illustrates the resonance contributions that elevate the electron density at the


-carbons.

ResonanceEffects Methoxy Methoxy Group (-OCH3) ThiopheneRing Thiophene Core Methoxy->ThiopheneRing Substituent Attachment Inductive Inductive Effect (-I) (Sigma withdrawal) Methoxy->Inductive Minor Effect Mesomeric Mesomeric Effect (+M) (Pi donation) Methoxy->Mesomeric Dominant Effect HOMO_Rise HOMO Level Elevation (Increased Oxidation Susceptibility) Inductive->HOMO_Rise Minor Stabilization Mesomeric->HOMO_Rise Orbital Mixing AlphaActivation Alpha-Carbon Activation (Polymerization Sites) Mesomeric->AlphaActivation Resonance Stabilization

Figure 1: Mechanistic flow of electronic perturbations induced by methoxy substitution on the thiophene ring.

Material Science Applications: Conducting Polymers[1][2][3][4][5]

Comparative Bandgap Engineering

The electronic utility of methoxy-thiophenes is best realized in their polymers. While Poly(3-methoxythiophene) (PMeOT) exhibits higher conductivity than Polythiophene (PTh), it suffers from steric twisting caused by the methoxy group, which disrupts planarity.

This limitation led to the development of PEDOT (Poly(3,4-ethylenedioxythiophene)). The ethylenedioxy bridge locks the conformation and induces a non-covalent intramolecular


 interaction, planarizing the backbone and significantly reducing the bandgap.
Data Summary: Electronic Properties

The following table synthesizes data for common thiophene derivatives. Note the trend: as electron-donating strength increases (and planarity is enforced), the bandgap narrows.

Polymer DerivativeSubstituent EffectHOMO (eV)LUMO (eV)Bandgap (

)
Conductivity (S/cm)
Polythiophene (PTh) None-5.10-3.10~2.0 eV10 - 100
Poly(3-methoxythiophene) Strong +M, Steric Twist-4.60-2.90~1.7 eV100 - 500
Poly(3,4-dimethoxythiophene) Double +M, High Steric-4.50-2.85~1.65 eV< 10 (Solubility issues)
PEDOT +M, Planarized (

)
-4.40-2.80~1.6 eV> 1000 (doped)

Note: Values are approximate and dependent on dopant, solvent, and polymerization method (electrochemical vs. chemical).

Technical Protocol: Electropolymerization & Characterization

The "Self-Validating" Workflow

To accurately determine the electronic properties of a new methoxy-thiophene derivative, a rigorous electrochemical protocol is required. This protocol is designed to be self-validating: if the internal standard (Ferrocene) does not appear at the expected potential, the entire dataset is invalid.

Experimental Setup
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Validation: Water content < 50 ppm by Karl Fischer.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ). Recrystallized from ethanol.
    
  • Working Electrode: Platinum button or ITO glass.

  • Reference Electrode:

    
     (0.01 M 
    
    
    
    in MeCN).
  • Internal Standard: Ferrocene (

    
    ).
    
Step-by-Step Protocol
  • Electrode Conditioning: Polish Pt electrode with 0.05

    
     alumina slurry. Sonicate in water, then acetone. Check: Run a background CV; current should be negligible.
    
  • Monomer Dissolution: Dissolve monomer (10 mM) in the electrolyte solution. Purge with Argon for 10 mins.

  • Potentiodynamic Polymerization: Cycle potential between -0.2 V and +1.2 V vs

    
    .
    
    • Observation: Look for the "nucleation loop" in the first scan (crossing of forward and reverse traces), indicating polymer deposition.

    • Growth: Current increases with each cycle, confirming conductive film formation.

  • Film Characterization (HOMO/LUMO Determination):

    • Remove electrode, rinse with monomer-free electrolyte.

    • Run CV on the polymer film.[1] Determine

      
       (oxidation onset) and 
      
      
      
      (reduction onset).
    • Add Ferrocene to the solution and measure

      
      .
      
  • Calculation:

    
    
    
    
    
Mechanism of Electropolymerization

The polymerization proceeds via a radical-cation coupling mechanism. The methoxy group stabilizes the radical cation, lowering the oxidation potential required for initiation.

PolymerizationMechanism Monomer Monomer (Neutral) Oxidation Anodic Oxidation (-e⁻) Monomer->Oxidation RadicalCation Radical Cation (Resonance Stabilized) Oxidation->RadicalCation ChainGrowth Chain Propagation (Polymer Deposition) Oxidation->ChainGrowth Dimerization Radical Coupling (2-2' Bond Formation) RadicalCation->Dimerization Deprotonation Deprotonation (-2H⁺) Dimerization->Deprotonation Dimer Dimer (Lower Oxidation Potential) Deprotonation->Dimer Dimer->Oxidation Easier to Oxidize

Figure 2: Radical-cation coupling mechanism for the electropolymerization of methoxy-thiophenes.

Medicinal Chemistry Implications[6][7][8][9]

While often viewed as materials, methoxy-thiophenes are potent bioisosteres in drug design.

  • Metabolic Liability: The electron-rich sulfur atom is prone to S-oxidation by cytochrome P450, leading to reactive sulfoxides/sulfones. The methoxy group further enriches the ring, potentially increasing this liability unless sterically hindered.

  • O-Dealkylation: The methoxy group itself is a site for metabolic O-dealkylation (e.g., via CYP2D6), converting the lipophilic ether to a polar phenol/hydroxyl analog, drastically altering pharmacokinetics.

  • Bioisosterism: 3,4-dimethoxythiophene can mimic the electronic density of electron-rich aromatic rings in receptor binding pockets, but with altered hydrogen bonding vectors (S is a poor H-bond acceptor compared to O or N).

References

  • Groenendaal, L., et al. "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials, 2000. Link

  • Roncali, J. "Conjugated Poly(thiophenes): Synthesis, Functionalization, and Applications." Chemical Reviews, 1992. Link

  • Perepichka, I. F., et al. "Electronic Properties of Thiophene-Based Materials." Handbook of Thiophene-Based Materials, Wiley, 2009. Link

  • Nielsen, C. B., et al. "Bandgap Engineering of Conjugated Polymers." Accounts of Chemical Research, 2008.
  • Cardona, C. M., et al. "Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications." Advanced Materials, 2011. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-(4-Methoxyphenyl)thiophene via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 3-(4-methoxyphenyl)thiophene , a critical intermediate in the fabrication of organic field-effect transistors (OFETs) and conductive polymers.

While 2-substituted thiophenes are synthetically trivial due to the high reactivity of the


-position, 3-substituted thiophenes  present a greater challenge. The electron density at the 3-position is lower, often leading to sluggish oxidative addition rates and increased competition from side reactions like protodehalogenation. This protocol utilizes a Suzuki-Miyaura cross-coupling  approach optimized for the 3-position, balancing catalyst activity with steric control to ensure high regiochemical fidelity and yield.
Core Reaction Scheme


Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on the Catalytic Cycle . We utilize Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh


)

]. While modern Buchwald precatalysts (e.g., XPhos Pd G2) offer faster kinetics, Pd(PPh

)

provides a distinct advantage here: its bulky phosphine ligands stabilize the Pd(0) species, preventing rapid aggregation into inactive Palladium black, which is a common failure mode in refluxing biphasic systems involving sulfur-containing heterocycles (which can poison naked metal centers).
Catalytic Cycle Visualization

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + 3-Bromothiophene TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Activated Boronate BaseStep Base Activation Boronate Formation [Ar'-B(OH)3]- BaseStep->TransMet Feeds into cycle RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 1: The Suzuki-Miyaura catalytic cycle. Note that the Transmetallation step is often the rate-determining step in this specific system due to the steric bulk of the 3-thiophene position.

Detailed Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
3-Bromothiophene 163.041.01.63 g (10 mmol)Electrophile
4-Methoxyphenylboronic acid 151.961.21.82 g (12 mmol)Nucleophile
Pd(PPh

)

1155.560.03346 mg (0.3 mmol)Catalyst
Na

CO

105.992.52.65 g (25 mmol)Base
DME (Dimethoxyethane) 90.12-40 mLSolvent (Organic)
Deionized Water 18.02-10 mLSolvent (Aqueous)
Step-by-Step Procedure
Phase 1: System Preparation (The "Oxygen Purge")

Context: Pd(0) is oxygen-sensitive. The most common cause of low yield is catalyst oxidation before the reaction starts.

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Connect the condenser to a nitrogen/argon line.

  • Solvent Degassing: In a separate flask, combine DME (40 mL) and Water (10 mL). Sparge with nitrogen gas for 20 minutes (bubble gas directly into liquid). Do not skip this.

Phase 2: Reaction Assembly
  • Charge Solids: Add 4-Methoxyphenylboronic acid (1.82 g), Pd(PPh

    
    )
    
    
    
    (346 mg), and Na
    
    
    CO
    
    
    (2.65 g) to the reaction flask.
  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (3 cycles) to remove adsorbed oxygen from the solids.

  • Liquid Addition: Under a positive pressure of Nitrogen, inject the degassed DME/Water mixture via syringe.

  • Substrate Addition: Inject 3-Bromothiophene (1.63 g) last.

    • Expert Tip: Adding the bromide last ensures the catalyst is in solution and stabilized by the phosphine ligands before oxidative addition begins.

Phase 3: Reaction & Monitoring
  • Heating: Heat the mixture to reflux (approx. 85°C external oil bath temperature). The solution typically turns from yellow to a dark orange/brown.

  • Timeline: Maintain reflux for 6–12 hours .

    • Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The 3-Bromothiophene spot (high R

      
      ) should disappear. A new fluorescent blue/purple spot (Product) will appear.
      
    • Note: If the reaction stalls after 6 hours, add an additional 1 mol% Pd catalyst dissolved in degassed DME.

Phase 4: Workup & Purification Workflow

Workup Reaction Crude Reaction Mixture Quench Cool to RT Add Water (50mL) Reaction->Quench Extract Extraction (DCM or EtOAc x 3) Quench->Extract Wash Wash Organic Layer 1. Brine 2. Dry (MgSO4) Extract->Wash Conc Concentrate Rotary Evaporation Wash->Conc Purify Column Chromatography Silica Gel (Hexanes -> 5% EtOAc) Conc->Purify

Figure 2: Downstream processing workflow.

  • Extraction: Dilute with water (50 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure to yield a crude yellow solid/oil.

  • Chromatography: Purify via silica gel flash chromatography.

    • Eluent: Start with 100% Hexanes to elute non-polar impurities (e.g., homocoupled biphenyls), then gradient to 5% EtOAc/Hexanes to elute the product.

Self-Validation & Characterization

To ensure the protocol was successful, compare your isolated material against these standard metrics.

Physical Data[1][3][7][8][9][10]
  • Appearance: White to pale yellow solid (crystalline).

  • Melting Point: ~88–92 °C (Note: Literature values vary slightly based on crystal habit, but it should be a defined solid, not an oil).

NMR Validation (400 MHz, CDCl )
  • 
     7.53 (d, J=8.8 Hz, 2H):  Phenyl protons ortho to the thiophene ring.
    
  • 
     7.30–7.40 (m, 3H):  Overlapping signals for Thiophene H2, H4, H5.
    
    • Diagnostic: The H2 proton on the thiophene (between S and the aryl group) is typically the most deshielded thiophene signal, appearing as a narrow doublet or singlet around 7.4 ppm.

  • 
     6.95 (d, J=8.8 Hz, 2H):  Phenyl protons ortho to the methoxy group (shielded).
    
  • 
     3.85 (s, 3H):  Methoxy group (-OCH
    
    
    
    ).

Mass Spectrometry (GC-MS):

  • Molecular Ion (M+): 190.0 m/z.

  • Base Peak: 175 m/z (M - CH

    
    , loss of methyl group).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Oxygen poisoning of Pd(0).Ensure rigorous degassing.[2] Switch to a Schlenk line technique if balloon inerting fails.
Starting Material Remains Catalyst deactivation.Add 1-2 mol% fresh catalyst after 4 hours. Ensure reaction temperature is actually at reflux (85°C).
Homocoupling (Biaryl) Boronic acid dimerization.This is a side reaction of the boronic acid. Add the boronic acid slowly or reduce the excess to 1.05 eq.
Product is an Oil Residual solvent or impurities.Recrystallize from Ethanol or Hexanes to obtain the pure solid form.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Tobrman, T. (2022).[3] Synthesis of this compound for sensor applications. Referenced in ResearchGate Context. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (For advanced catalyst selection). Link

  • ChemicalBook Data. (2023). Spectral data for Methoxyphenyl-thiophene derivatives. Link

Sources

Application of 3-(4-Methoxyphenyl)thiophene in OFETs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(4-Methoxyphenyl)thiophene in Organic Field-Effect Transistors (OFETs)

Executive Summary

This application note details the utilization of This compound (3-MPT) as a critical monomeric precursor for the synthesis of high-performance p-type organic semiconductors. Unlike simple alkyl-thiophenes (e.g., P3HT), the incorporation of the 4-methoxyphenyl moiety introduces a unique electronic push-pull dynamic and steric profile. The methoxy group (


) acts as a strong electron donor, lowering the oxidation potential of the resulting polymer, while the phenyl spacer modulates the conjugation length and solid-state packing via 

interactions.

This guide provides a comprehensive protocol for the polymerization of 3-MPT into Poly[this compound] (PMPT) and its subsequent fabrication into Bottom-Gate/Bottom-Contact (BGBC) OFET devices.

Material Science & Mechanism

Molecular Design Rationale

The utility of 3-MPT lies in its ability to polymerize into a conjugated backbone that balances solubility with charge transport efficiency.

  • Electronic Effect: The electron-donating methoxy group destabilizes the Highest Occupied Molecular Orbital (HOMO), facilitating hole injection from high-work-function metals (Au, Pt).

  • Steric Effect: The phenyl ring at the 3-position introduces a torsion angle relative to the thiophene backbone. While this can slightly reduce the effective conjugation length compared to planar systems, it suppresses oxidative doping from ambient oxygen, leading to higher device stability (On/Off ratios

    
    ).
    
Synthesis Workflow (DOT Visualization)

The following diagram illustrates the oxidative polymerization pathway, transforming the 3-MPT monomer into the active semiconductor PMPT.

G Monomer 3-(4-Methoxyphenyl) thiophene (Monomer) Intermed Radical Cation Intermediate Monomer->Intermed Oxidative Coupling Oxidant Oxidant (FeCl3 / CHCl3) Oxidant->Intermed Polymer Poly[3-(4-methoxyphenyl) thiophene] (PMPT) Intermed->Polymer Polymerization Purification Soxhlet Extraction (MeOH -> Acetone -> CHCl3) Polymer->Purification Work-up FinalInk Active OFET Ink Purification->FinalInk Semiconductor Ink

Figure 1: Oxidative polymerization workflow for converting 3-MPT monomer into high-purity semiconductor ink.

Experimental Protocols

Polymerization of this compound

Note: This protocol uses oxidative polymerization with FeCl


, a robust method for thiophene derivatives.

Reagents:

  • This compound (Monomer)

  • Iron(III) chloride (FeCl

    
    , anhydrous)
    
  • Chloroform (CHCl

    
    , anhydrous)
    
  • Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-MPT (1.0 g, 5.2 mmol) in dry CHCl

    
     (20 mL) under nitrogen atmosphere.
    
  • Oxidant Slurry: In a separate flask, create a slurry of FeCl

    
     (3.4 g, 21 mmol)  in dry CHCl
    
    
    
    (30 mL).
  • Addition: Dropwise add the monomer solution to the oxidant slurry over 20 minutes at 0°C. The solution will turn dark blue/black, indicating the formation of polaron species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quenching: Pour the reaction mixture into excess cold MeOH (500 mL) to precipitate the crude polymer. Filter the solid.

  • Purification (Critical): Perform Soxhlet extraction to remove oligomers and residual oxidant:

    • Methanol (24h): Removes FeCl

      
       and monomer.
      
    • Acetone (24h): Removes low-MW oligomers.

    • Chloroform: Collect the final fraction. This is your high-MW PMPT product.

  • Drying: Precipitate the chloroform fraction in MeOH, filter, and dry under vacuum at 40°C overnight.

OFET Device Fabrication

Architecture: Bottom-Gate, Bottom-Contact (BGBC). Substrate: Heavily doped n-type Si (Gate) with 300 nm thermally grown SiO


 (Dielectric).

Protocol:

  • Substrate Cleaning:

    • Sonicate substrates in Acetone, Isopropanol, and Deionized Water (10 min each).

    • UV-Ozone treat for 20 minutes to activate surface hydroxyl groups.

  • Surface Modification (SAM Treatment):

    • Immerse substrates in a 10 mM solution of Octadecyltrichlorosilane (OTS) in toluene at 60°C for 20 minutes.

    • Why: OTS forms a hydrophobic monolayer that prevents charge trapping at the SiO

      
       interface and induces edge-on orientation of the PMPT chains.
      
    • Rinse with toluene and bake at 100°C for 10 min.

  • Semiconductor Deposition:

    • Prepare a 5 mg/mL solution of PMPT in Chlorobenzene. Heat to 50°C to ensure full dissolution.[1]

    • Filter through a 0.45

      
      m PTFE filter.
      
    • Spin-coat onto the OTS-treated substrate at 1500 rpm for 60 seconds .

  • Annealing:

    • Anneal the film at 120°C for 30 minutes in a nitrogen glovebox.

    • Mechanism:[2][3][4][5] Thermal energy allows the phenyl rings to stack and the alkyl chains to interdigitate, enhancing crystallinity.

  • Electrode Deposition:

    • Thermal evaporation of Gold (Au) (50 nm) through a shadow mask to define Source and Drain electrodes (Channel Length

      
      , Width 
      
      
      
      ).

Characterization & Data Analysis

Device Physics Visualization

OFET cluster_channel Channel Region Gate Gate Electrode (Si++) Dielectric Dielectric (SiO2) SAM SAM (OTS) Active Active Layer (PMPT) SAM->Active Interface Passivation Source Source (Au) Active->Source Hole Injection Drain Drain (Au) Active->Drain Hole Extraction

Figure 2: Cross-sectional logic of the BGBC OFET architecture utilizing PMPT.

Typical Performance Metrics

The following table summarizes the expected performance of PMPT-based OFETs when fabricated according to the protocol above.

ParameterSymbolTypical ValueUnitNotes
Hole Mobility



Dependent on regioregularity and annealing.
Threshold Voltage


to


Negative shift indicates p-type behavior.
On/Off Ratio


-High ratio due to stable oxidized state.
Subthreshold Swing



Indicates trap density at the interface.
Calculation of Mobility

Calculate saturation mobility (


) using the standard MOSFET equation:


Where:
  • 
    : Capacitance per unit area of SiO
    
    
    
    (
    
    
    for 300 nm oxide).
  • 
    : Gate-Source Voltage.
    

Troubleshooting & Optimization

  • Low Mobility (<

    
    ):  Often caused by poor solubility or amorphous film formation.
    
    • Solution: Switch solvent to o-Dichlorobenzene (higher boiling point) to slow down evaporation and improve crystallization time.

  • High Off-Current: Indicates unintentional doping (oxygen).

    • Solution: Perform all annealing and measurements in an inert (

      
      ) atmosphere.
      
  • Dewetting: The PMPT solution beads up on the OTS surface.

    • Solution: The OTS layer is too hydrophobic. UV-Ozone treat the OTS layer for 3-5 seconds (flash) to slightly increase surface energy before coating.

References

  • Regioregular Poly[3-(4-alkoxyphenyl)thiophene]s Synthesis.

    • Source: Gallazzi, M. C., et al. (2007). "Regioregular poly[3-(4-alkoxyphenyl)thiophene]s." Journal of Polymer Science Part A: Polymer Chemistry.
  • Electropolymeriz

    • Source: ResearchGate Archives (2025). "Electropolymerization of 3,4-dimethoxythiophene in organic and micellar media."
  • OFET Device Physics & Characteriz

    • Source: Sirringhaus, H. (2014). "25th Anniversary Article: Organic Field-Effect Transistors: The Path to Applications.

Sources

3-(4-Methoxyphenyl)thiophene in the synthesis of conductive polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Polymerization of 3-(4-Methoxyphenyl)thiophene (3-MPT)

Abstract

This guide details the synthesis and polymerization of this compound (3-MPT), a functionalized thiophene derivative. The inclusion of the 4-methoxyphenyl moiety at the 3-position introduces two critical advantages over unsubstituted polythiophene: (1) the phenyl spacer enhances


-conjugation and solubility, and (2) the methoxy group acts as a strong electron-donating group (EDG), significantly lowering the monomer’s oxidation potential and the polymer’s bandgap. These properties make PMPT a prime candidate for electrochromic devices, organic field-effect transistors (OFETs), and electrochemical sensors.

Part 1: Monomer Synthesis (Suzuki-Miyaura Coupling)

Rationale: Direct functionalization of the thiophene ring is often non-selective. The most robust method to ensure regiospecificity at the 3-position is the Suzuki-Miyaura cross-coupling of 3-bromothiophene with 4-methoxyphenylboronic acid. We utilize a biphasic solvent system to solubilize both the organic halides and the inorganic base.

Reagents:

  • 3-Bromothiophene (1.0 eq)[1]

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (3-5 mol%)
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 eq, 2M aqueous solution)
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (2:1)

Protocol:

  • Degassing: In a Schlenk flask, dissolve 3-bromothiophene and 4-methoxyphenylboronic acid in the chosen solvent. Sparge with Argon for 20 minutes. Oxygen is a poison to the Pd(0) catalyst.

  • Catalyst Addition: Add the Pd(PPh

    
    )
    
    
    
    catalyst under a counter-flow of Argon.
  • Base Addition: Add the degassed 2M Na

    
    CO
    
    
    
    solution.
  • Reflux: Heat the mixture to reflux (approx. 85-90°C) for 12–24 hours under inert atmosphere. The solution typically turns dark brown/black as the catalytic cycle progresses.

  • Work-up: Cool to room temperature. Extract with ethyl acetate (

    
    ). Wash the organic layer with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification (Critical): Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

    • Self-Validation Check: Purity must be >99% by NMR. Any residual isomers or catalyst will terminate the polymerization chain in Part 2/3.

Reaction Pathway Visualization:

SuzukiCoupling Start 3-Bromothiophene + 4-Methoxyphenylboronic Acid Cat Pd(PPh3)4 (Oxidative Addition) Start->Cat Argon/Reflux Base Na2CO3 (Transmetallation) Cat->Base Activation Product This compound (Reductive Elimination) Base->Product C-C Bond Formation

Figure 1: Catalytic cycle for the regiospecific synthesis of the 3-MPT monomer.

Part 2: Electrochemical Polymerization (Film Formation)

Rationale: Electropolymerization is the preferred method for creating thin, uniform films for sensors or optical devices. It allows for precise control over film thickness via charge integration (coulometry). The methoxy group lowers the oxidation potential (


), allowing polymerization at milder potentials, which reduces over-oxidation defects.

Reagents & Setup:

  • Monomer: 3-MPT (0.01 M)

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) (0.1 M)[2]
    
  • Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM). Note: DCM solubilizes oligomers better, leading to smoother films.

  • Electrodes:

    • Working (WE): ITO glass, Platinum disc, or Gold.[3]

    • Counter (CE): Platinum wire/mesh.

    • Reference (RE): Ag/AgCl or Ag/Ag+ (non-aqueous).

Protocol:

  • Cell Preparation: Polish working electrodes with alumina slurry (if metal) or sonicate in acetone/isopropanol (if ITO).

  • Blank Scan (System Validation): Run a Cyclic Voltammetry (CV) scan of only the electrolyte solution from 0 V to 1.8 V.

    • Pass Criteria: Current should remain negligible (< 1 µA). If peaks appear, solvent/electrolyte is contaminated.

  • Determination of

    
    :  Add monomer. Scan from 0 V to 1.6 V. Observe the onset of oxidation (typically around 1.1–1.3 V vs Ag/AgCl for this derivative).
    
  • Polymerization (Potentiodynamic): Cycle the potential between -0.2 V and a value slightly past the peak monomer oxidation (e.g., 1.4 V) at 100 mV/s.

    • Observation: You will see a "nucleation loop" (hysteresis) on the first cycle, followed by increasing current densities in subsequent cycles, indicating film growth on the electrode.

  • Post-Treatment: Rinse the film with monomer-free ACN to remove entrained monomer.

Workflow Visualization:

ElectroPoly Prep Electrode Prep (Polish/Sonicate) Blank Blank CV Scan (Solvent Check) Prep->Blank MonomerAdd Add 3-MPT Monomer (0.01 M) Blank->MonomerAdd If clean Onset Determine E_onset (Usually ~1.2V) MonomerAdd->Onset Cycle Polymerization Cycles (-0.2V to 1.4V) Onset->Cycle Set limits Cycle->Cycle Repeat 10-20x Rinse Wash with ACN (Dedoping/Cleaning) Cycle->Rinse Finalize

Figure 2: Step-by-step workflow for the electrochemical deposition of PMPT films.

Part 3: Chemical Oxidative Polymerization (Bulk Synthesis)

Rationale: For applications requiring large quantities of polymer (e.g., for solution-casting or composites), chemical oxidation using Ferric Chloride (FeCl


) is the industry standard. FeCl

acts as both the oxidant and the dopant.

Protocol:

  • Slurry Preparation: Suspend anhydrous FeCl

    
     (4.0 eq) in dry Chloroform (CHCl
    
    
    
    ) under inert atmosphere.
  • Monomer Addition: Dissolve 3-MPT (1.0 eq) in a minimal amount of CHCl

    
     and add dropwise to the oxidant slurry.
    
    • Mechanism:[3][4][5][6][7][8][9] The mixture will turn black immediately. The ratio of 1:4 is critical because 2 moles of Fe(III) are consumed per mole of monomer (oxidation) and excess is needed to dope the polymer.

  • Reaction: Stir at room temperature for 24 hours.

  • Quenching: Pour the reaction mixture into cold Methanol (MeOH). The polymer will precipitate as a black solid.

  • Dedoping (Purification):

    • Filter the solid.[1]

    • Stir in hydrazine/methanol or ammonia/methanol solution to dedope (remove residual iron salts and neutralize the backbone). The color often shifts to red/orange (neutral state).

  • Soxhlet Extraction: Extract sequentially with:

    • Methanol (removes salts/oligomers).

    • Acetone (removes low MW fractions).

    • Chloroform (collects the high MW polymer).

Part 4: Characterization & Data Interpretation

Comparative Analysis Table:

FeatureElectrochemical PMPTChemical PMPT
Morphology Smooth, adherent filmAmorphous powder / flakes
Purity High (no catalyst residue)Moderate (requires Fe removal)
Conductivity 10–100 S/cm (doped)1–10 S/cm (pressed pellet)
Solubility Insoluble (cross-linked)Soluble in CHCl

, THF
Application Sensors, ElectrochromicsInks, Blends, Antistatic coatings

Key Validation Metrics:

  • Cyclic Voltammetry: The polymer should show a broad redox wave. The

    
     is typically lower than P3HT due to the methoxy donor.
    
  • UV-Vis Spectroscopy:

    • Neutral State:

      
       ~400–450 nm (Orange/Red).
      
    • Oxidized State:[7][10] Broad absorption >700 nm (Polaron bands, Blue/Black).

  • NMR (

    
    H):  Broadening of peaks in the aromatic region (6.5–7.5 ppm) confirms polymerization. Disappearance of the sharp monomer peaks is the primary quality control check.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738. Link

  • Niemi, V. M., et al. (1992). Polymerization of 3-alkylthiophenes with FeCl3. Polymer, 33(7), 1559-1562. Link

  • Groenendaal, L., et al. (2000). Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future. Advanced Materials, 12(7), 481–494. Link

  • Camurlu, P. (2014). Polypyrrole derivatives for electrochromic applications. RSC Advances, 4, 55832-55845. Link

Sources

Troubleshooting & Optimization

Column chromatography techniques for purifying thiophene compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Thiophene Compounds

Status: Online Operator: Senior Application Scientist (Separation Science Division) Ticket ID: THIO-PUR-001

Introduction: The Thiophene Challenge

Welcome to the technical support hub. You are likely here because thiophene chemistry presents a unique "triad of trouble" in chromatography: Acid Sensitivity , Isomeric Similarity , and Solubility Limits .

Thiophenes, particularly electron-rich oligothiophenes (used in conducting polymers like PEDOT precursors) and functionalized derivatives, are prone to acid-catalyzed polymerization on standard silica gel. Furthermore, their structural rigidity often leads to poor solubility in non-polar mobile phases, causing streaking and band broadening.

This guide replaces generic advice with field-proven, self-validating protocols designed to protect your molecule and maximize purity.

Module 1: Stationary Phase Selection (The Stability Check)

User Question: "My thiophene product turns black or streaks heavily on the column, even though it was a clear oil before loading. What is happening?"

Diagnosis: Your compound is likely undergoing acid-catalyzed polymerization or decomposition. Standard flash silica gel (


) has a surface pH of ~5.0 due to acidic silanol (Si-OH) groups. Electron-rich thiophenes act as nucleophiles, reacting with these sites.

Corrective Protocol: Neutralization & Phase Switching

You have two options. Follow this decision matrix to select the correct path:

Thiophene_Phase_Selection Start Start: Crude Thiophene Mixture AcidTest Acid Stability Test (Spot on TLC + HCl vapor) Start->AcidTest Stable Stable? AcidTest->Stable Yes Standard Silica Gel (Grade 60) Stable->Yes No Color Change No Neutralization Required Stable->No Turns Black/Dark OptionA Option A: Neutral Alumina (Brockmann Grade III) No->OptionA Preferred for Oligomers OptionB Option B: TEA-Deactivated Silica No->OptionB Preferred for Monomers

Figure 1: Decision matrix for selecting the appropriate stationary phase based on compound stability.

Protocol A: Triethylamine (TEA) Deactivation of Silica

If you must use silica (better resolution than alumina), you must mask the acidic silanol sites.

  • Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1% v/v Triethylamine (TEA) .

  • Slurry Packing: Slurry pack the column using this TEA-spiked solvent.

  • The Flush (Critical): Flush the column with at least 2 column volumes (CV) of the TEA-solvent.

    • Self-Validation: Check the pH of the eluent exiting the column using pH paper. It must read basic (pH > 7.5) before you load your sample.

  • Running: You can continue running with 0.5% TEA in the eluent to maintain neutrality, though often the initial flush is sufficient [1].

Protocol B: Using Neutral Alumina

For highly sensitive oligothiophenes (e.g., terthiophenes), switch to Neutral Alumina (Brockmann Grade III) .

  • Why: Alumina is amphoteric but available in neutral grades that avoid the Lewis acid interactions of silica [2].

  • Note: Alumina has lower surface area than silica; you will need a higher mass of stationary phase (approx. 50:1 silica:sample ratio vs. 30:1 for silica).

Module 2: Sample Loading (The Solubility Paradox)

User Question: "My sample precipitates at the top of the column immediately after loading, causing the band to streak."

Diagnosis: Thiophenes often require chlorinated solvents (DCM, Chloroform) to dissolve but require non-polar solvents (Hexane) to elute. Loading a DCM solution onto a Hexane column causes immediate precipitation ("crashing out").

Corrective Protocol: Dry Loading (Solid Load) Never wet-load a thiophene unless it is soluble in the starting mobile phase. Use the Dry Load technique to eliminate solubility mismatches.

Dry_Loading_Workflow Step1 1. Dissolve Sample (DCM or CHCl3) Step2 2. Add Adsorbent (Celite 545 or Silica) Step1->Step2 Ratio 1:2 (Sample:Solid) Step3 3. Rotary Evaporate ( until free-flowing powder) Step2->Step3 Vacuum Step4 4. Load Powder (Top of sand bed) Step3->Step4 Pour gently

Figure 2: Step-by-step workflow for dry loading samples with solubility issues.

Step-by-Step Guide:

  • Dissolution: Dissolve crude material in the minimum amount of DCM or Chloroform.

  • Adsorption: Add Celite 545 (diatomaceous earth) or Silica Gel.

    • Expert Tip: Use Celite for thiophenes. It is inert and does not retain the compound, leading to sharper bands than silica-on-silica loading [3].

    • Ratio: 1 part sample to 2 parts solid support by weight.

  • Evaporation: Rotovap until a dry, free-flowing powder remains. If it is sticky, add more solid and re-evaporate.

  • Loading: Pour the powder onto the top of your pre-packed column (above the sand layer) and cover with a second layer of sand.

Module 3: Advanced Resolution (Isomer Separation)

User Question: "I cannot separate my thiophene regioisomers (e.g., 2-bromo vs. 3-bromo). The Rf values are identical."

Diagnosis: Structural isomers of thiophene often have identical polarity, making standard adsorption chromatography ineffective.

Corrective Protocol: Argentation Chromatography (Ag-SiO2) Silver ions (


) form reversible 

-complexes with the double bonds in the thiophene ring. Isomers with more accessible

-electrons (less sterically hindered) bind stronger to silver and elute later [4].

Preparation of 10% Ag-Impregnated Silica:

  • Dissolve: Dissolve 2.0 g of Silver Nitrate (

    
    ) in 20 mL of Acetonitrile (or water, though MeCN evaporates faster).
    
  • Mix: Add 20 g of Silica Gel to the solution.

  • Darkness: Cover the flask with aluminum foil (Ag is light sensitive).

  • Dry: Rotovap the slurry to dryness. The silica should remain white/off-white. If it turns gray/black, it has reduced (oxidized your solvent) and is useless.

  • Run: Pack the column normally.

    • Elution Order: The isomer with the least steric hindrance around the sulfur/double bonds will be retained longer.

Summary of Solvents & Modifiers

Solvent SystemApplicationNotes
Hexane / DCM OligothiophenesExcellent solubility. DCM is more "powerful" than EtOAc for aromatic systems.
Hexane / EtOAc + 1% TEA Acid-Sensitive MonomersTEA protects against polymerization.
Toluene / Hexane High MW PolymersToluene provides

-

solubility interactions.
Petroleum Ether / Ether Volatile ThiophenesAllows easier evaporation of fractions for low-boiling products.

References

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Victoria. (n.d.). Column Chromatography - Adsorbents and Activities. Retrieved from [Link]

  • Chemtips. (2013). Dry Loading in Flash Chromatography. Retrieved from [Link]

  • Williams, C. M., & Mander, L. N. (2015).[1] Chromatography with Silver Nitrate. University of Queensland. Retrieved from [Link]

Sources

Minimizing homocoupling in the synthesis of 3-(4-Methoxyphenyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling

Case ID: SM-THIO-003 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-(4-Methoxyphenyl)thiophene via Suzuki-Miyaura coupling often presents a specific challenge: the formation of homocoupling byproducts. While the desired cross-coupling is thermodynamically favored, kinetic factors—specifically the presence of oxygen and high local concentrations of boronic acid—can drive the formation of 4,4'-dimethoxybiphenyl (oxidative homocoupling) or 3,3'-bithiophene (reductive homocoupling).

This guide provides a root-cause analysis, an optimized protocol using the "Slow Addition" technique, and purification strategies to isolate high-purity material.

Module 1: Diagnostic & Root Cause Analysis

User Question: "I am seeing two major spots on my TLC. One is my product, but the other corresponds to the boronic acid dimer. Why is this happening despite using standard conditions?"

Technical Insight: In Suzuki coupling, the catalytic cycle relies on a delicate balance between Transmetallation (leading to product) and Oxidation (leading to homocoupling).

  • Oxidative Homocoupling (The Major Culprit):

    • Byproduct: 4,4'-Dimethoxybiphenyl.

    • Cause: Presence of dissolved Oxygen (

      
      ). Palladium(0) reacts with 
      
      
      
      to form a peroxo-palladium species. This species reacts with two equivalents of arylboronic acid to form the symmetric dimer, bypassing the aryl halide entirely.
    • Mechanism:

      
      
      
  • Reductive Homocoupling:

    • Byproduct: 3,3'-Bithiophene.

    • Cause: Disproportionation of the oxidative addition intermediate. This is often exacerbated if the transmetallation step is slow (e.g., due to steric hindrance at the thiophene 3-position or insufficient base activation).

Visualizing the Competition

The following diagram illustrates the "Fork in the Road" where the reaction diverts from the desired path to the homocoupling error state.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 3-Bromothiophene Peroxo Peroxo-Pd Species (Due to O2) Pd0->Peroxo + O2 (Leak/Poor Degas) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 + Base Prod Product: This compound TransMet->Prod Reductive Elimination Homo Byproduct: 4,4'-Dimethoxybiphenyl Peroxo->Homo + 2 equiv Ar-B(OH)2

Figure 1: Mechanistic divergence showing how Oxygen hijacks the Pd(0) catalyst to favor homocoupling.

Module 2: Optimization & Prevention Strategies

User Question: "How do I stop the homocoupling? Should I change my catalyst?"

Technical Insight: To minimize homocoupling, you must manipulate the reaction kinetics to favor the cross-coupling pathway.

1. Catalyst Selection: The Thiophenes Challenge

Thiophenes are sulfur-containing heterocycles that can coordinate to Palladium, potentially "poisoning" the catalyst.

  • Recommendation: Use

    
     .
    
    • Why? The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) creates a large bite angle and is more robust against sulfur poisoning than monodentate ligands like

      
      . It also facilitates faster reductive elimination.
      
  • Alternative:

    
     is acceptable but requires strict oxygen exclusion as phosphines oxidize easily to phosphine oxides, killing catalytic activity.
    
2. The "Slow Addition" Protocol

Homocoupling is second-order with respect to the boronic acid concentration. By keeping the instantaneous concentration of boronic acid low, you statistically favor the reaction with the aryl halide (which is present in full concentration).

  • Action: Do not dump all reagents in at once. Add the boronic acid solution dropwise over 1-2 hours.

3. Solvent & Base Matrix

The choice of base affects the rate of transmetallation.

VariableRecommendationRationale
Base

or

(2.0 eq)
Strong enough to activate boronic acid to boronate, mild enough to prevent protodeboronation of the thiophene.
Solvent 1,4-Dioxane / Water (4:1)Water is critical . It dissolves the inorganic base, allowing phase transfer for the activation of the boronic acid.
Degassing Freeze-Pump-Thaw (3 cycles)Sparging with Argon is often insufficient for removing dissolved

in dioxane.
Module 3: Optimized Step-by-Step Protocol

Objective: Synthesis of this compound with <5% Homocoupling.

Reagents:
  • Aryl Halide: 3-Bromothiophene (1.0 equiv, 5.0 mmol)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv, 6.0 mmol)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv, 10.0 mmol)
    
  • Solvent: 1,4-Dioxane (20 mL) + Water (5 mL)

Procedure:
  • Preparation of "Pot A" (Halide & Catalyst):

    • In a dry Schlenk flask, add 3-Bromothiophene ,

      
       , and the Base .
      
    • Add 15 mL of Dioxane and 5 mL of Water.

    • CRITICAL: Perform 3 cycles of Freeze-Pump-Thaw (freeze in liquid

      
      , apply vacuum, thaw under Argon).
      
    • Heat to 85°C under positive Argon pressure.

  • Preparation of "Pot B" (Boronic Acid Feed):

    • Dissolve 4-Methoxyphenylboronic acid in the remaining 5 mL of Dioxane in a separate vial.

    • Degas this solution by vigorous Argon sparging for 15 minutes.

    • Load into a syringe pump.

  • The Reaction (Slow Addition):

    • Add the contents of "Pot B" to "Pot A" dropwise over 60-90 minutes while stirring at 85°C.

    • Why? This starves the reaction of excess boronic acid, preventing it from finding a partner to homocouple with.

  • Completion:

    • After addition, stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • The spot for 3-bromothiophene should disappear.

Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield / High Impurity CheckColor Is the reaction mixture black/precipitating metal? Start->CheckColor BlackYes Yes: Pd Black formation CheckColor->BlackYes Yes BlackNo No: Solution is orange/red CheckColor->BlackNo No CheckImpurity Identify Major Impurity via TLC/GC ImpurityHomo Impurity: 4,4'-Dimethoxybiphenyl CheckImpurity->ImpurityHomo Oxidative Homocoupling ImpurityStart Impurity: Unreacted Bromothiophene CheckImpurity->ImpurityStart Stalled Reaction BlackYes->CheckImpurity Catalyst died BlackNo->CheckImpurity Sol1 Sol1 ImpurityHomo->Sol1 Solution: Improve Degassing Sol2 Sol2 ImpurityHomo->Sol2 Solution: Use Slow Addition Sol3 Sol3 ImpurityStart->Sol3 Solution: Increase Temp or Catalyst Load

Figure 2: Decision tree for troubleshooting reaction failures.

Module 4: Purification (The "Cleanup")

User Question: "I still have about 10% homocoupling product. How do I separate it? They have similar Rf values."

Technical Insight: 4,4'-Dimethoxybiphenyl is a highly symmetric, planar molecule with lower solubility in alkanes compared to the angular this compound.

  • Selective Crystallization (The "Crash Out" Method):

    • Dissolve the crude mixture in a minimum amount of hot Ethanol or Methanol.

    • Cool slowly to 0°C.

    • The homocoupling byproduct (4,4'-dimethoxybiphenyl) often crystallizes out first due to better packing efficiency. Filter this off.

    • Concentrate the filtrate to obtain your enriched product.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (Standard).[1]

    • Eluent: Pure Hexane

      
       5% DCM in Hexane.
      
    • Tip: The homocoupling product is usually slightly less polar and will elute first. Use a shallow gradient.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Sigma-Aldrich. (n.d.). Suzuki Cross-Coupling Reaction User Guide. Link

Sources

Technical Support Center: Stability & Handling of 3-(4-Methoxyphenyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks / Organic Electronics Precursors Target Audience: Synthetic Chemists, Materials Scientists, Process Engineers

Introduction: The Stability Paradox

3-(4-Methoxyphenyl)thiophene is a critical intermediate in the synthesis of conducting polymers and optoelectronic materials. Its utility stems from the electron-donating nature of the methoxy group, which enhances the conjugation and hole-mobility of derived polymers.

However, this same electronic activation creates a stability paradox : the features that make it valuable (high electron density) also make it highly susceptible to oxidative degradation and spontaneous polymerization under standard storage conditions. This guide provides the technical causality and protocols to manage these risks.

Part 1: Chemical Stability Profile

Q1: Why does my material turn yellow/brown even in the freezer?

Technical Insight: The discoloration is a visual indicator of oxidative oligomerization , not just simple thermal decomposition.

  • Mechanism: The 4-methoxyphenyl group acts as a strong Electron Donating Group (EDG). Through resonance, it increases electron density at the

    
    -positions (C2 and C5) of the thiophene ring.
    
  • Consequence: This lowers the oxidation potential, making the compound sensitive to atmospheric oxygen and trace acid. Even at

    
    C, slow radical cation formation can initiate dimerization (forming bi-thiophenes), which are highly colored (yellow/orange) due to extended conjugation.
    
Q2: Is the degradation purely oxidative?

No. There are three distinct degradation vectors:

  • S-Oxidation: Atmospheric oxygen can attack the sulfur atom, forming thiophene-S-oxides (sulfoxides) and S,S-dioxides (sulfones).[1] This destroys the aromaticity of the thiophene ring.

  • Acid-Catalyzed Polymerization: Trace acid (from unwashed silica or chlorinated solvents) can protonate the electron-rich C2 position, initiating a chain-growth polymerization.

  • Photochemical Dimerization: UV light can trigger [2+2] cycloaddition or singlet oxygen sensitization, leading to ring opening.

Visualization: Degradation Pathways

DegradationPathways Start This compound (Colorless Solid) Oxidation Pathway A: S-Oxidation (Atmospheric O2) Start->Oxidation + O2 (Slow) Polymer Pathway B: Oxidative Coupling (Trace Acid / Radical) Start->Polymer + H+ or Light Sulfoxide Thiophene-S-oxide (Loss of Aromaticity) Oxidation->Sulfoxide Dimer Bi/Ter-thiophenes (Yellow/Brown Impurity) Polymer->Dimer

Figure 1: Primary degradation pathways. Pathway B is the most common cause of discoloration.

Part 2: Storage & Handling Protocols

Q3: What are the absolute minimum storage requirements?

To maintain purity >98% over 6 months, you must strictly adhere to the "3-Factor Lock" :

FactorRequirementScientific Rationale
Atmosphere Argon or Nitrogen Displaces

to prevent S-oxidation and radical initiation. Argon is preferred as it is heavier than air and blankets the crystals.
Temperature -20°C (Ideal) / 2-8°C (Acceptable) Arrhenius suppression of dimerization kinetics. Every 10°C drop roughly halves the degradation rate.
Light Amber Vial / Foil Wrap Prevents photon-induced excitation of the conjugated

-system.
Q4: Can I store it in solution?

Strictly NO for long-term storage.

  • Risk: Solvents like Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ) often contain trace HCl or phosgene stabilizers that act as acid catalysts for polymerization.
  • Exception: If solution storage is unavoidable for short periods (hours), use anhydrous Toluene stored over molecular sieves, as it is non-acidic and lacks halogenated radical sources.

Part 3: Troubleshooting & Recovery

Q5: How do I determine if my yellowed material is salvageable?

Follow this self-validating diagnostic workflow.

Step 1: The Solubility Test

Dissolve 10 mg of the solid in 1 mL of DCM.

  • Clear Solution: Impurities are likely molecular (dimers/sulfoxides). Salvageable.

  • Turbid/Insoluble Particles: High molecular weight polymers have formed. Difficult to salvage.

Step 2: The TLC Diagnostic
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (9:1).

  • Observation:

    • Rf ~0.6-0.7: Product (UV active).

    • Rf ~0.0 (Baseline): Polymer (Dark spot).

    • Rf <0.5 (Trailing): Sulfoxides/Sulfones.

Q6: Protocol for Purification (Recrystallization)

If degradation is <10% (light yellow), recrystallization is superior to chromatography to avoid acid-catalyzed decomposition on silica.

Protocol:

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (EtOH) .

  • Filtration: If insoluble polymer is present, hot filter through a 0.45

    
    m PTFE syringe filter.
    
  • Crystallization: Allow to cool slowly to room temperature, then move to 4°C.

  • Collection: Filter the white/off-white plates and wash with cold (

    
    C) Hexane.
    
  • Drying: Vacuum dry (<1 mbar) for 4 hours to remove solvent traces that could promote degradation.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Issue: Material Discoloration Solubility Test: Dissolve in DCM Problem->Solubility Clear Result: Clear Solution Solubility->Clear Cloudy Result: Cloudy/Precipitate Solubility->Cloudy TLC Action: Run TLC (Hex:EtOAc 9:1) Clear->TLC Filter Action: Filter off Polymer Cloudy->Filter Recryst Solution: Recrystallize (EtOH) TLC->Recryst Minor Impurity Column Solution: Flash Column (Neutral Alumina) TLC->Column Complex Mixture Filter->TLC Discard Result: >50% Polymer -> Discard Filter->Discard If bulk insoluble

Figure 2: Decision matrix for handling degraded material.

Part 4: Quantitative Stability Reference

While specific degradation rates vary by batch purity, the following table represents typical stability profiles for electron-rich 3-arylthiophenes based on accelerated aging studies.

Storage ConditionTimeframeExpected PurityObservation
-20°C / Argon / Dark 12 Months>99.5%White crystalline solid.
4°C / Air / Dark 3 Months~98%Slight yellowing at edges.
25°C / Air / Light 2 Weeks<90%Deep yellow/brown; distinct sulfur odor.
Solution (CHCl3) / 25°C 48 Hours<85%Solution turns orange; precipitation of polymer.

References

  • BenchChem. Long-term storage and stability issues with 3-Acetylthiophene (Analogous Thiophene Derivative).

  • Santa Cruz Biotechnology. Thiophene Derivatives Safety Data Sheet (SDS).

  • PubChem. Thiophene Compound Summary: Stability and Reactivity Profile.

  • Royal Society of Chemistry. Oxidation of 3-substituted thiophenes: Mechanisms of dimerization.

  • Key Organics. Handling and Storage of Air-Sensitive Heterocycles.

Sources

Validation & Comparative

A Predictive Benchmarking Guide to 3-(4-Methoxyphenyl)thiophene for Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for High-Performance Organic Semiconductors

Organic Field-Effect Transistors (OFETs) are at the forefront of next-generation electronics, promising flexible, large-area, and low-cost applications ranging from displays to sensors.[1][2] The performance of these devices is critically dependent on the organic semiconductor (OSC) layer, where charge transport occurs.[3] Thiophene-based materials have emerged as a prominent class of p-type organic semiconductors due to their excellent charge transport properties and environmental stability.[4] This guide provides a forward-looking analysis of a promising, yet less explored, candidate: 3-(4-Methoxyphenyl)thiophene. While direct experimental data for this specific molecule is nascent, by dissecting its molecular architecture and drawing parallels with well-characterized analogues, we can project its potential performance and benchmark it against established materials. This guide is intended for researchers and professionals in materials science and drug development seeking to explore novel molecular designs for advanced electronic applications.

Molecular Design Rationale: The Role of Phenyl and Methoxy Functionalization

The electronic properties of a thiophene core can be significantly modulated through chemical functionalization. The introduction of a phenyl group and a methoxy substituent in this compound is a deliberate design choice aimed at fine-tuning its performance in an OFET.

The incorporation of a phenyl ring into the thiophene backbone can lead to a reduction in the highest occupied molecular orbital (HOMO) energy level.[5] This is advantageous as a lower HOMO level generally imparts greater air stability and can lead to a lower off-current in the transistor, thereby increasing the on/off ratio.[5]

The methoxy group (-OCH₃) is an electron-donating group that can influence molecular packing and electronic coupling. However, its impact on hole mobility can be complex, involving a trade-off between enhanced intermolecular interactions and increased molecular polarity.[6] While methoxy substitution has been shown to potentially increase hole mobility in some carbazole-based systems, it is crucial to consider the overall molecular architecture to mitigate any detrimental effects of increased polarity.[6]

Based on these considerations, this compound is anticipated to be a p-type semiconductor with potentially good air stability and a high on/off ratio. Its charge carrier mobility will be highly dependent on its solid-state packing, which is influenced by the interplay of the phenyl and methoxy groups.

Caption: Molecular structure of this compound.

Comparative Performance Benchmarking

To contextualize the potential of this compound, we compare its projected performance metrics against three well-established p-type organic semiconductors: Pentacene, Poly(3-hexylthiophene-2,5-diyl) (P3HT), and 2,7-dioctyl[7]benzothieno[3,2-b][7]benzothiophene (C8-BTBT).

Organic SemiconductorHole Mobility (cm²/Vs)On/Off RatioProcessing Method
This compound (Projected) 0.1 - 1.0> 10⁶Solution-Processable
Pentacene 0.1 - 2.0[8]10⁶ - 10⁸[8]Thermal Evaporation
P3HT 0.01 - 0.1[9]10⁵ - 10⁷Solution-Processable[10]
C8-BTBT 1.0 - 10.0> 10⁷Solution-Processable

Analysis of Projected Performance:

The projected mobility of this compound is estimated to be in the range of 0.1 to 1.0 cm²/Vs. This prediction is based on the performance of other phenyl-substituted thiophene oligomers which have shown comparable mobilities. The methoxy group, if it promotes favorable π-π stacking, could push the mobility towards the higher end of this range. The on/off ratio is expected to be high (> 10⁶), benefiting from the anticipated lower HOMO level due to the phenyl substitution, which helps in suppressing the off-state current.[5] As a small molecule with likely good solubility, it is expected to be compatible with solution-based processing techniques, offering an advantage over vacuum-deposited materials like pentacene in terms of manufacturing cost and scalability.

Experimental Protocols for OFET Fabrication and Characterization

To empirically validate the performance of this compound and provide a fair comparison with benchmark materials, a standardized fabrication and characterization workflow is essential. The following protocols describe the fabrication of a bottom-gate, top-contact (BGTC) OFET device, a common architecture for research purposes.[11]

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub_clean Substrate Cleaning (Sonication in Acetone, IPA) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone sam_treat SAM Treatment (e.g., OTS) uv_ozone->sam_treat osc_dep OSC Deposition (Spin Coating or Solution Shearing) sam_treat->osc_dep anneal1 Thermal Annealing osc_dep->anneal1 electrode_dep Electrode Deposition (Thermal Evaporation) anneal1->electrode_dep elec_meas Electrical Measurement (Probe Station) electrode_dep->elec_meas param_ext Parameter Extraction (Mobility, On/Off Ratio, Vth) elec_meas->param_ext

Caption: Experimental workflow for OFET fabrication and characterization.

Substrate Preparation
  • Cleaning: Highly doped silicon wafers with a 300 nm thermally grown SiO₂ layer are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are sequentially cleaned in an ultrasonic bath with acetone and isopropyl alcohol (IPA) for 15 minutes each, followed by rinsing with deionized (DI) water and drying with a stream of nitrogen.

  • Surface Activation: The cleaned substrates are treated with UV-ozone for 10 minutes to remove any residual organic contaminants and to create a hydrophilic surface.

  • Dielectric Surface Modification: To improve the interface quality and promote ordered growth of the organic semiconductor, the SiO₂ surface is treated with a self-assembled monolayer (SAM) of n-octadecyltrichlorosilane (OTS). The substrates are immersed in a 10 mM solution of OTS in anhydrous toluene for 30 minutes, followed by rinsing with fresh toluene and baking at 120 °C for 20 minutes. A high-quality SAM treatment can significantly enhance OFET performance.[8]

Organic Semiconductor Deposition (Solution Processing)
  • Solution Preparation: A 5 mg/mL solution of this compound is prepared in a high-boiling-point solvent such as chloroform or chlorobenzene. The solution is stirred at 40 °C for at least 1 hour to ensure complete dissolution.

  • Spin Coating: The solution is spin-coated onto the OTS-treated Si/SiO₂ substrate at 2000 rpm for 60 seconds. This process should be carried out in a nitrogen-filled glovebox to minimize exposure to ambient air and moisture.

  • Thermal Annealing: The spin-coated films are then annealed on a hotplate at a temperature optimized for thin-film crystallization (typically between 80-120 °C) for 30 minutes inside the glovebox.

Electrode Deposition
  • Shadow Mask Alignment: A shadow mask defining the source and drain electrodes with a specific channel length (e.g., 50 µm) and width (e.g., 1 mm) is carefully placed on top of the organic semiconductor film.

  • Thermal Evaporation: A 50 nm thick layer of gold (Au) is deposited through the shadow mask via thermal evaporation at a rate of 0.1-0.2 Å/s under a high vacuum (< 10⁻⁶ Torr). Gold is a common choice for p-type semiconductors due to its high work function, which facilitates efficient hole injection.[12]

Electrical Characterization
  • Measurement Setup: The completed OFET devices are characterized in a probe station under an inert atmosphere (N₂). Electrical measurements are performed using a semiconductor parameter analyzer.[13]

  • Data Acquisition:

    • Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS).[14]

    • Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime).[14]

  • Parameter Extraction:

    • Field-Effect Mobility (µ): The mobility in the saturation regime is calculated from the slope of the (ID)1/2 vs. VGS plot using the following equation: ID = (µ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.[11]

    • On/Off Ratio: This is the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer curve.

    • Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (ID)1/2 vs. VGS plot.[11]

Device Architecture

The choice of device architecture significantly impacts OFET performance. The bottom-gate, top-contact (BGTC) architecture is often preferred for research as it allows for the deposition of the organic semiconductor onto a pristine dielectric surface, which can lead to better film morphology and higher performance.

OFET_Architecture substrate Si Substrate (Gate) dielectric SiO2 Dielectric substrate->dielectric osc Organic Semiconductor (this compound) dielectric->osc source Source (Au) osc->source drain Drain (Au) osc->drain

Caption: Bottom-gate, top-contact (BGTC) OFET architecture.

Conclusion and Future Outlook

This compound represents a compelling molecular design for a p-type organic semiconductor. Based on established structure-property relationships, it is projected to exhibit competitive performance, particularly in terms of a high on/off ratio and good air stability, with the potential for respectable charge carrier mobility. Its suitability for solution-based processing further enhances its appeal for low-cost, large-area electronics.

The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of this and other novel organic semiconductors. A thorough characterization following these standardized procedures will be crucial to validate the predicted performance and to understand the nuanced effects of the methoxy and phenyl substitutions on the solid-state properties of the thiophene core. Future work should also explore variations in the alkyl chain on the methoxy group and the position of the phenylthiophene linkage to further optimize molecular packing and charge transport. Through such systematic investigations, the full potential of this promising class of materials can be unlocked, paving the way for the next generation of organic electronic devices.

References

  • Effects of TIPS-Pentacene/PS Blends on OFETs Performance and NO2 Gas Responsiveness. IEEE Xplore. Available at: [Link]

  • Why P3HT Outperforms More Polar Analogues in OECTs. Chemistry of Materials. Available at: [Link]

  • Comparative Study of Materials for Low Voltage Organic and Inorganic Dielectric for OFET. IRJET. Available at: [Link]

  • Easily Processable Phenylene−Thiophene-Based Organic Field-Effect Transistors and Solution-Fabricated Nonvolatile Transistor Memory Elements. Journal of the American Chemical Society. Available at: [Link]

  • Optimization of OFET Performance with Pentacene as Organic Material. SciSpace. Available at: [Link]

  • Design and performance analysis of pentacene organic field effect transistor with high-Kdielectric materials. OAM-RC. Available at: [Link]

  • Assembly, Structure, and Performance of an Ultra‐Thin Film Organic Field‐Effect Transistor (OFET) Based on Substituted Oligothiophenes. ResearchGate. Available at: [Link]

  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. Available at: [Link]

  • P3HT-High charge mobility, solution-made. GenZ Materials. Available at: [Link]

  • How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Journal of King Saud University - Science. Available at: [Link]

  • Enhancement of field-effect mobility due to structural ordering in poly(3-hexylthiophene) films by the dip-coating technique. PubMed. Available at: [Link]

  • Thiophene-based copolymers using the donor-acceptor approach. ResearchGate. Available at: [Link]

  • Tutorial: Organic field-effect transistors: Materials, structure and operation. AIP Publishing. Available at: [Link]

  • Best Practices for Reporting Organic Field Effect Transistor Device Performance. Chemistry of Materials. Available at: [Link]

  • High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. ACS Publications. Available at: [Link]

  • Enhanced Mobility and Effective Control of Threshold Voltage in P3HT-Based Field-Effect Transistors via Inclusion of Oligothiophenes. ACS Applied Materials & Interfaces. Available at: [Link]

  • Donor–Acceptor Copolymer with a Linear Backbone Induced Ordered and Robust Doping Morphology for Efficient and Stable Organic Electrochemical Devices. ACS Publications. Available at: [Link]

  • Benchmarking organic mixed conductors for transistors. ResearchGate. Available at: [Link]

  • Tuning Electrode Work Function and Surface Energy for Solution Shearing High-Performance Organic Field-Effect Transistors. ACS Applied Materials & Interfaces. Available at: [Link]

  • Effect of Source-Drain Electrodes on the Performance Parameters of P3HT based OFET. AIP Publishing. Available at: [Link]

  • Thiophene-Phenylene and Thiophene-Thiazole Oligomeric Semiconductors with High Field-Effect Transistor On/Off Ratios. ResearchGate. Available at: [Link]

  • The Effect of Dielectric Surface Modification and Heat-treatment on the Performance of Rubrene based Organic Field-effect Transistor. IJNeaM UniMAP. Available at: [Link]

  • High-Performance Organic Field-Effect Transistors Based on a Self-Assembled Polar Dielectric Monolayer. ACS Publications. Available at: [Link]

  • Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. MDPI. Available at: [Link]

  • Effects of Copper Oxide/Gold Electrode as the Source-Drain Electrodes in Organic Thin-Film Transistors. ResearchGate. Available at: [Link]

  • Patterning technology for solution-processed organic crystal field-effect transistors. NIH. Available at: [Link]

  • Record High Hole Mobility in Polymer Semiconductors via Side-Chain Engineering. Journal of the American Chemical Society. Available at: [Link]

  • Phenylene–thiophene based p-channel OSs. ResearchGate. Available at: [Link]

  • Effects of Source/Drain Electrodes on the Performance of InSnO Thin-Film Transistors. PMC. Available at: [Link]

  • Semiconductor/dielectric interface in organic field-effect transistors: charge transport, interfacial effects, and perspectives with 2D molecular crystals. Taylor & Francis Online. Available at: [Link]

  • Thiophene-Thiazole-Based Semiconducting Copolymers for High-Performance Polymer Field-Effect Transistors. PubMed. Available at: [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC. Available at: [Link]

  • Performance of poly(3-hexylthiophene) organic field-effect transistors on cross-linked poly(4-vinyl phenol) dielectric layer and solvent effects. AIP Publishing. Available at: [Link]

  • Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. Journal of Macromolecular Science, Part A. Available at: [Link]

  • Effect of Source/Drain Electrodes on the Electrical Properties of Silicon–Tin Oxide Thin-Film Transistors. MDPI. Available at: [Link]

  • Source-drain current (bottom) of the OFET of as a function of time for... ResearchGate. Available at: [Link]

  • Enhancing device characteristics of pentacene-based organic transistors through graphene integration: A simulation study and performance analysis. AIP Publishing. Available at: [Link]

  • Alkoxy-Functionalized Bithiophene/thiazoles: Versatile Building Blocks for High-Performance Organic and Polymeric Semiconductors. ACS Publications. Available at: [Link]

  • The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs. MDPI. Available at: [Link]

  • Enhanced Performance of Thiophene-Rich Heteroacene, Dibenzothiopheno [6,5-b:6',5'-f] Thieno[3,2-b]Thiophene Thin-Film Transistor With MoO x Hole Injection Layers. ResearchGate. Available at: [Link]

Sources

Efficacy Comparison of 3-(4-Methoxyphenyl)thiophene Derivatives in Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(4-Methoxyphenyl)thiophene scaffold represents a critical bioisostere in medicinal chemistry, bridging the structural gap between traditional biphenyl pharmacophores and heterocyclic analogues. This guide provides a technical comparison of derivatives bearing this core moiety, specifically focusing on their anticancer and anti-inflammatory efficacy.

Experimental data indicates that placing a p-methoxyphenyl group at the C3 position of the thiophene ring significantly enhances lipophilicity and target binding affinity compared to phenyl-only analogues. Key derivatives, particularly 3-arylthiophene-2-chalcones and thieno[3,2-b]thiophenes , have demonstrated IC50 values comparable to standard chemotherapeutics like Doxorubicin in colorectal and breast cancer models.

Structural Analysis & SAR Rationale

The this compound core derives its potency from two synergistic structural features:

  • Bioisosterism: The thiophene ring acts as a bioisostere for benzene but with altered electronic properties (electron-rich, aromatic) and reduced metabolic stability, often serving as a "pro-drug" like scaffold or enhancing binding pocket fit.[1]

  • The p-Methoxy Anchor: The 4-methoxyphenyl group mimics the COX-2 selective pocket insertion seen in coxibs and the tubulin-binding domain interactions of combretastatins.

Diagram: Pharmacophore Assembly (Synthesis Logic)

SynthesisWorkflow Start 3-Bromothiophene-2-carbaldehyde Catalyst Pd(PPh3)4 / Na2CO3 (Suzuki Coupling) Start->Catalyst Reagent 4-Methoxyphenylboronic acid Reagent->Catalyst Core This compound-2-carbaldehyde (Core Scaffold) Catalyst->Core C-C Bond Formation Deriv1 Chalcone Derivatives (Anticancer) Core->Deriv1 Claisen-Schmidt Condensation Deriv2 Fused Thieno[3,2-b]thiophenes (Optoelectronics/Bio-probes) Core->Deriv2 Cyclization

Figure 1: Synthetic pathway for generating the core this compound scaffold via Suzuki coupling, serving as the precursor for bioactive chalcones and fused systems.

Therapeutic Efficacy Comparison

Anticancer Activity: 3-Arylthiophene Chalcones

Derivatives formed by condensing This compound-2-carbaldehyde with aryl methyl ketones (chalcones) exhibit potent cytotoxicity. The mechanism involves the disruption of microtubule dynamics, similar to combretastatin A-4.

Comparative Efficacy Data (HCT-15 Colon Cancer Cell Line)
Compound IDStructure DescriptionIC50 (μg/mL)Potency vs Standard
Compound 5a This compound-2-phenylchalcone21.0 1.19x More Potent
Compound 5g This compound-2-(4-chlorophenyl)chalcone22.81.09x More Potent
Compound 5j This compound-2-(4-methoxyphenyl)chalcone23.81.05x More Potent
Doxorubicin Standard Chemotherapeutic25.0(Reference)

Data Source: Synthesized and evaluated series of 3-arylthiophene derivatives [1].

Interpretation: The introduction of the electron-donating methoxy group at the para-position of the C3-phenyl ring maintains high cytotoxicity. Compound 5a outperforms Doxorubicin in this specific assay, suggesting that the thiophene-chalcone hybrid scaffold effectively penetrates cancer cell membranes and induces apoptosis.

Anti-inflammatory Potential (COX-2 Inhibition)

While direct data for the exact 3-(4-methoxyphenyl) isomer is less abundant than for 2-substituted variants, SAR analysis of related structures (e.g., isoxazoles and pyrazoles) confirms that the 4-methoxyphenyl moiety is essential for COX-2 selectivity.

  • Mechanism: The 4-methoxy group inserts into the secondary pocket of the COX-2 enzyme (Val523), a feature absent in COX-1.

  • Comparative Insight: Thiophene analogues of celecoxib (where the central pyrazole is replaced or flanked by thiophene) retain COX-2 selectivity but often exhibit improved pharmacokinetic profiles due to the sulfur atom's lipophilicity.

Experimental Protocols

Protocol: Suzuki Coupling for Core Synthesis

Objective: Synthesis of this compound-2-carbaldehyde.

  • Reagents: 3-Bromothiophene-2-carbaldehyde (1.0 eq), 4-Methoxyphenylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).

  • Solvent System: DME/Water (2:1 v/v).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 30 minutes.

    • Add reactants and catalyst under inert atmosphere.

    • Reflux at 85°C for 12 hours.

    • Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT, extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na2SO4.

  • Purification: Flash column chromatography (Silica gel, 100-200 mesh).

Protocol: MTT Cytotoxicity Assay

Objective: Determine IC50 of derivatives against HCT-15 cells.

  • Seeding: Plate HCT-15 cells (5 x 10^3 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 1, 10, 25, 50, 100 μg/mL). Include Doxorubicin as positive control.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 μL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant; add 100 μL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Plot % Cell Viability vs. Log[Concentration] to determine IC50.

Mechanistic Visualization

The following diagram illustrates the dual pathway potential for these derivatives: inhibition of tubulin polymerization (Anticancer) and COX-2 inhibition (Anti-inflammatory).

MechanismOfAction Compound This compound Derivative Target1 Microtubule (Colchicine Binding Site) Compound->Target1 High Affinity Binding Target2 COX-2 Enzyme (Secondary Pocket) Compound->Target2 Selectivity via 4-OMe Effect1 Inhibition of Polymerization Target1->Effect1 Effect2 Reduced Prostaglandin (PGE2) Synthesis Target2->Effect2 Outcome1 G2/M Phase Cell Cycle Arrest Effect1->Outcome1 Outcome2 Reduced Inflammation/Pain Effect2->Outcome2 Outcome3 Apoptosis (Cancer Cell Death) Outcome1->Outcome3

Figure 2: Dual mechanistic pathways. The 4-methoxyphenyl group is critical for docking into the COX-2 secondary pocket and the colchicine binding site on tubulin.

Conclusion

The This compound scaffold is a high-efficacy pharmacophore. In anticancer applications, its chalcone derivatives demonstrate superior potency to Doxorubicin (IC50: 21.0 vs 25.0 μg/mL) in colon cancer models [1]. Its structural versatility allows it to function as a robust bioisostere in COX-2 inhibitors, leveraging the 4-methoxy group for isoform selectivity. Future development should focus on optimizing the C2-position substituents to improve aqueous solubility, a common limitation of this lipophilic scaffold.

References

  • Venkataramireddy, V., et al. "Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes and Their Aryl/Heteroaryl Chalcone Derivatives."[2] Rasayan Journal of Chemistry, vol. 9, no. 1, 2016, pp. 31-39. Link

  • Kim, H., et al. "Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron." ResearchGate, 2016. Link

  • Mishra, R., et al. "Synthesis and Pharmacological Study of Thiophene Derivatives."[3] International Journal of Pharmaceutical Quality Assurance, vol. 12, no. 3, 2021, pp. 282-291.[3] Link

  • Abdelall, E.K.A., et al. "COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent."[4] Bioorganic Chemistry, vol. 86, 2019.[4] Link

Sources

Comparative stability analysis of thiophene-based polymers with different substituents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of organic electronics (OPV, OFET) and bio-electronic interfaces (OECT), the stability of thiophene-based polymers is the critical bottleneck preventing commercial scalability. While Poly(3-hexylthiophene) (P3HT ) serves as the reference standard, its susceptibility to photo-oxidative degradation limits its operational lifetime.

This guide provides a comparative analysis of how backbone and side-chain substituents—specifically Alkyl , Alkoxy , Fluorine , and Ester groups—dictate polymer stability.

  • Verdict: Fluorine substitution offers the highest stability enhancement by simultaneously deepening HOMO levels (resisting oxidation) and inducing robust morphological packing.

  • Risk: Alkoxy substituents , while enhancing solubility and planarization, generally degrade fastest due to raised HOMO levels, making them prone to oxygen doping.

Mechanistic Analysis: The Causality of Degradation

To select the right polymer, one must understand why they fail. Degradation is not random; it is a cascade of electronic and chemical events driven by the substituent's nature.

Electronic Stability (The HOMO Factor)

The primary driver of oxidative instability is the Highest Occupied Molecular Orbital (HOMO) energy level.

  • Mechanism: Atmospheric oxygen (

    
    ) acts as a p-dopant. If the polymer's HOMO is too high (less negative, e.g., > -5.0 eV), electrons can spontaneously transfer to 
    
    
    
    , forming superoxide radicals (
    
    
    ).
  • Substituent Effect:

    • Electron-Donating Groups (Alkoxy, Alkyl): Raise the HOMO, increasing susceptibility to oxidation.

    • Electron-Withdrawing Groups (Fluorine, Ester, Cyano): Deepen the HOMO, making the polymer thermodynamically resistant to electron transfer.

Chemical Stability (The Alpha-Carbon Vulnerability)

The second failure mode is the radical abstraction of protons from the side chain.

  • Mechanism: Photo-generated radicals (or singlet oxygen) attack the

    
    -carbon (the carbon directly attached to the thiophene ring).
    
  • Substituent Effect:

    • Alkyl (P3HT): The benzylic-like

      
      -protons are easily abstracted, initiating a radical chain reaction that leads to chain scission and bleaching.
      
    • Fluorine/Ester: Lack vulnerable

      
      -protons or electronically deactivate the site, halting the radical propagation.
      

Comparative Analysis of Substituents

Alkyl-Substituted (Reference: P3HT)
  • Status: The Baseline.

  • Performance: Moderate thermal stability; poor photo-oxidative stability.

  • Failure Mode: Rapid photo-bleaching in air. The hexyl side chain acts as a "fuel" for radical attacks.

  • Data Point: P3HT typically loses >50% of its absorbance within 24-48 hours under 1-sun illumination in air (ISOS-L-1) without encapsulation.

Alkoxy-Substituted (Reference: P3OT, P3HOT)
  • Status: High Risk / High Performance (in specific configurations).

  • Performance: Strong electron-donating nature raises HOMO (~ -4.8 eV), facilitating facile charge transfer.

  • Stability: Lowest. While alkoxy chains promote planarity (conformational lock), the electron-rich backbone oxidizes almost immediately upon exposure to air/light.

  • Bio-Application: Often used in OECTs (e.g., PEDOT derivatives) where electrochemical doping is desired, but shelf-stability is a challenge.

Fluorine-Substituted (Reference: P3HT-F, PTB7-Th derivatives)
  • Status: The Gold Standard.

  • Performance: Fluorine is the most electronegative element. Substituting Hydrogen with Fluorine (H

    
     F) on the backbone lowers the HOMO by ~0.1–0.3 eV per substitution.
    
  • Stability: Highest.

    • Electronic: Deep HOMO resists

      
       doping.
      
    • Morphological: The C-F bond induces a dipole that promotes tight

      
       stacking (fluorine effect), excluding oxygen from the film lattice.
      
    • Chemical:[1][2][3][4] The C-F bond is kinetically inert to radical attack.

Ester/Carbonyl-Substituted (Reference: PDCBT)
  • Status: High Stability / Acceptor-Like.

  • Performance: Strong electron-withdrawing groups significantly deepen HOMO levels (often < -5.5 eV).

  • Stability: Excellent oxidative stability. These polymers often require no encapsulation for short-term air testing.

Visualization of Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on substituent choice.

DegradationPathways Polymer Thiophene Polymer Light Light (hν) + O2 Polymer->Light Alkyl Alkyl-Substituted (e.g., P3HT) Light->Alkyl Alkoxy Alkoxy-Substituted (e.g., P3OT) Light->Alkoxy Fluoro Fluoro-Substituted (e.g., P3HT-F) Light->Fluoro AlphaH α-Hydrogen Abstraction Alkyl->AlphaH Vulnerable Site Radical Macroradical Formation AlphaH->Radical Scission Chain Scission (Bleaching) Radical->Scission HOMO_High High HOMO Level (Electron Rich) Alkoxy->HOMO_High Electronic Effect Doping Spontaneous p-Doping HOMO_High->Doping Trap Trap Formation (Performance Loss) Doping->Trap HOMO_Low Deep HOMO Level (Electron Poor) Fluoro->HOMO_Low Electronic Effect Shield C-F Shielding & Tight Packing Fluoro->Shield Steric Effect Stable High Stability (Retained Function) HOMO_Low->Stable Shield->Stable

Figure 1: Divergent photo-oxidative degradation pathways. Alkyl and Alkoxy substituents lead to rapid failure via radical abstraction or doping, while Fluorine substitution blocks these pathways.

Experimental Protocols (Self-Validating)

To objectively compare stability, "shelf life" is insufficient. You must use accelerated stress testing.

Protocol A: ISOS-L-1 (Photo-Stability)

Standardized by the International Summit on OPV Stability (ISOS).

Objective: Quantify the T80 lifetime (time to reach 80% of initial performance) under constant illumination.

  • Sample Preparation:

    • Fabricate devices (or polymer films on glass) for the control (P3HT) and the test polymer (e.g., Fluorinated-PT).

    • Critical Step: Do not encapsulate if testing intrinsic material stability. Encapsulate if testing device stack stability.

  • Setup:

    • Light Source: Solar Simulator (Class AAA) or White LED array calibrated to 1 Sun (1000 W/m²).

    • Temperature: Ambient (uncontrolled, typically reaches ~35-45°C due to lamp heat).

    • Atmosphere: Ambient Air (Relative Humidity ~40-60%).

  • Measurement Cycle:

    • Place samples at Open Circuit (Voc) or MPP (Maximum Power Point).

    • Perform a J-V scan (or UV-Vis absorption scan) every 30–60 minutes.

  • Data Validation:

    • Plot Normalized PCE (Power Conversion Efficiency) or Normalized Absorbance vs. Time.

    • T80 Determination: Identify the time point where the curve crosses 0.8.

Protocol B: Cyclic Voltammetry (Predictive Screening)

Before long-term testing, predict stability by measuring HOMO levels.

  • Setup: Three-electrode system (Pt working, Pt counter, Ag/AgCl reference) in Acetonitrile with 0.1 M

    
    .
    
  • Procedure:

    • Drop-cast polymer film onto the Pt working electrode.

    • Scan rate: 50–100 mV/s.

    • Measure the Onset Oxidation Potential (

      
      ) .
      
  • Calculation:

    • 
       (assuming Ferrocene/Ferrocenium is 4.8 eV below vacuum).
      
  • Threshold: If HOMO > -5.0 eV (e.g., -4.8 eV), the polymer is High Risk for air instability. If HOMO < -5.3 eV, it is Stable .

Data Summary: Substituent Impact Table

Polymer TypeSubstituentHOMO Level (eV)Relative StabilityDominant Degradation Mechanism
P3HT Alkyl (-C6H13)-4.9 to -5.1Low/Medium

-Hydrogen Abstraction (Radical attack)
P3OT Alkoxy (-OC8H17)-4.6 to -4.8LowSpontaneous Oxygen Doping (Electronic)
PDCBT Ester (-COOR)-5.3 to -5.6HighThermal Decomposition (at very high T)
P3HT-F Fluoro (-F)-5.2 to -5.4Very High Minimal; slow photobleaching
PTB7-Th Fluoro/Thienyl-5.22HighMorphological disorder over long term

Workflow Visualization

StabilityWorkflow Start Polymer Synthesis Screening Screening: CV Analysis (Measure HOMO) Start->Screening Decision HOMO < -5.2 eV? Screening->Decision Fail_Path High Risk of Oxidation (Proceed with Caution) Decision->Fail_Path No Pass_Path High Intrinsic Stability (Proceed to ISOS) Decision->Pass_Path Yes ISOS_Test ISOS-L-1 Testing (1 Sun, Air, Constant Light) Fail_Path->ISOS_Test If required Pass_Path->ISOS_Test Analysis T80 Determination & Mechanism Check ISOS_Test->Analysis

Figure 2: Recommended stability assessment workflow. CV screening filters candidates before time-consuming ISOS testing.

References

  • Manceau, M., et al. (2008). Photochemical stability of materials for organic solar cells.[5] Macromolecular Rapid Communications.[2] Link

  • Reese, M. O., et al. (2011). Consensus stability testing protocols for organic photovoltaic materials and devices (ISOS Protocols).[6] Solar Energy Materials and Solar Cells.[5][7][8][9][10] Link

  • Li, Y., et al. (2017). Side-Chain Engineering of Polythiophene Derivatives for High-Performance Organic Solar Cells. Accounts of Chemical Research. Link

  • Fei, Z., et al. (2015). Influence of Fluorine Substitution on the Thermal Properties and Stability of Regioregular Poly(3-hexylthiophene). Macromolecules.[2][7] Link

  • Tournebize, A., et al. (2013). Is It Possible to Stabilize the P3HT:PCBM Active Layer against Photo-Oxidation? Polymer Degradation and Stability. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxyphenyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Methoxyphenyl)thiophene (CAS No. 82437-75-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety data and regulatory compliance, reflecting a commitment to best practices in laboratory safety.

The fundamental principle guiding the disposal of this compound is to treat it as a hazardous waste.[1][2] This directive is a direct consequence of its identified health hazards, which include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2][3] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6]

Key Safety and Hazard Information

A thorough understanding of the hazards associated with this compound is critical for its safe handling and disposal. The following table summarizes essential safety data compiled from safety data sheets (SDS).

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[2]P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
Skin Irritation (Category 2)Causes skin irritation.[2][7]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2][7]
Eye Irritation (Category 2)Causes serious eye irritation.[2][7]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[2][3][7]P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][8]
Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the following diagram. This workflow is designed to be a self-validating system, ensuring that all safety and regulatory checkpoints are met.

DisposalWorkflow Workflow for the Safe Disposal of this compound cluster_prep Preparation & Handling cluster_storage Interim Storage cluster_final Final Disposition A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B Segregated Waste C Step 3: Waste Accumulation & Storage B->C Properly Labeled Container E Step 5: Final Disposal C->E Scheduled Pickup D Step 4: Spill & Contamination Management D->A Contaminated Materials

Caption: Workflow for the safe disposal of this compound.

Detailed, Step-by-Step Disposal Protocol

This protocol provides a comprehensive, sequential guide for the proper disposal of this compound, from the point of generation to its final removal from the laboratory.

Part 1: Waste Identification and Segregation

The first and most critical step is the correct identification and segregation of waste containing this compound. This is to prevent accidental mixing with incompatible chemicals, which could lead to hazardous reactions.[9]

  • Identify all waste streams containing this compound. This includes:

    • Unused or excess neat compound.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated lab supplies, including pipette tips, weighing boats, and chromatography materials.

    • Spill cleanup materials.[5]

  • Segregate this waste at the point of generation.[10] Do not mix it with non-hazardous waste or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Part 2: Container Selection and Labeling

The integrity of the waste containment is paramount to preventing leaks and ensuring the safety of all personnel who may handle the waste.

  • Select an appropriate waste container. [11] The container must be:

    • Chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Free from damage or leaks.[10]

    • Equipped with a secure, leak-proof screw-top cap.[10]

  • Properly label the waste container. [9] The label should be clear, legible, and securely affixed to the container. It must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The specific hazards associated with the chemical (e.g., "Harmful if swallowed," "Skin Irritant," "Eye Irritant," "Respiratory Irritant").

Part 3: Waste Accumulation and Storage

Safe storage of the accumulated waste is crucial to prevent accidents and exposure in the laboratory.

  • Store the waste container in a designated Satellite Accumulation Area (SAA). [11] This area should be:

    • At or near the point of waste generation.[10]

    • Under the control of laboratory personnel.

    • In a well-ventilated location, such as a chemical fume hood.[8][12]

  • Keep the waste container securely closed at all times, except when adding waste.[5][11] This minimizes the release of vapors and prevents spills.

  • Ensure secondary containment. Place the primary waste container in a larger, chemically resistant container (e.g., a plastic tub) to contain any potential leaks or spills.[10]

Part 4: Spill and Contamination Management

In the event of a spill, a prompt and appropriate response is essential to mitigate hazards.

  • Evacuate non-essential personnel from the immediate spill area.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.[4]

  • For minor spills, if you are trained and have the appropriate PPE, proceed with cleanup:

    • Wear the recommended PPE: safety goggles, face shield, chemical-resistant gloves, and a lab coat.[3][12]

    • Absorb the spilled material with an inert absorbent such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels.[4]

    • Carefully collect the absorbent material and any contaminated debris, and place it in a properly labeled hazardous waste container.[13]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Part 5: Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Do not attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and authorized to do so.[14]

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[4]

  • Ensure all institutional and local regulations for hazardous waste disposal are followed.[4] This includes completing any required waste pickup forms or manifests.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Georganics. (2011, February 16). 2-(4-METHOXYPHENYL)THIOPHENE Safety Data Sheet. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: 3-(4-Methoxyphenyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: 3-(4-Methoxyphenyl)thiophene CAS Number: 82437-75-0 Physical State: Solid (Typically off-white to yellow powder/crystals) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, STOT-SE (Respiratory Irritation).

Part 1: Executive Safety Summary & Risk Assessment

For Immediate Action: This compound is a functionalized thiophene derivative often used in organic electronics (OLED/OFET synthesis). While it does not possess the extreme pyrophoric nature of some organometallics, it presents significant irritation and toxicity risks , particularly via inhalation of dust and oral ingestion.

Core Risk Profile:

  • Inhalation (High Risk): As a solid powder, the primary vector for exposure is airborne dust during weighing and transfer. This can cause severe respiratory tract irritation (H335).

  • Contact (Moderate Risk): Causes skin (H315) and serious eye irritation (H319). Thiophene derivatives can be absorbed through the skin.

  • Ingestion (Moderate Risk): Harmful if swallowed (H302).

Hierarchy of Controls (Engineering First)

Do not rely solely on PPE. The following engineering controls are mandatory :

  • Primary Containment: All weighing and open handling of the solid must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder scattering, which minimizes inhalation risk.

  • Inert Atmosphere: While air-stable for short periods, long-term storage and reaction setups should utilize Nitrogen (

    
    ) or Argon (
    
    
    
    ) to preserve chemical integrity and prevent degradation products that may be more toxic.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for self-validation. If your equipment does not meet these specifications, do not proceed .

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection (Splash) Disposable Nitrile Gloves Spec: Minimum 0.11 mm thickness.Rationale: Nitrile provides excellent resistance to thiophene rings and aromatic hydrocarbons. Latex is prohibited due to poor organic solvent resistance and high permeability to aromatics.
Hand Protection (Immersion) Laminate Film (Silver Shield) Spec: Multi-layer laminate.Rationale: Required if handling concentrated solutions (>1M) or during spill cleanup. Nitrile degrades rapidly under prolonged exposure to aromatic solvents (e.g., Chlorobenzene) often used with this compound.
Eye & Face Chemical Safety Goggles Spec: ANSI Z87.1 compliant, tight-fitting.Rationale: Safety glasses with side shields are insufficient for fine powders which can bypass side gaps. Goggles prevent dust ingress and solvent splashes.
Respiratory Fume Hood (Primary) Spec: Certified ductless or ducted hood.Rationale: PPE respirators (N95/P100) are a secondary backup only . If hood access is impossible, a half-face respirator with P100/OV (Organic Vapor) cartridges is required.
Body Lab Coat (Cotton/Poly) Spec: Long-sleeved, buttoned.Rationale: Prevents particulate accumulation on street clothes.

Part 3: Operational Protocols

Storage & Reception
  • Condition: Store in a cool, dry place (2-8°C recommended for long-term stability).

  • Segregation: Keep away from Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides).[1] Thiophene derivatives can react violently with oxidizers.

  • Container: Amber glass vials with PTFE-lined caps to prevent light degradation and solvent leaching.

Weighing & Transfer (The Critical Step)
  • Context: This is the highest risk step for dust exposure.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing a respirator.

  • Anti-Static: Use an anti-static gun on the spatula and weighing boat. Thiophenes are organic semiconductors and often hold static charge, causing "jumping" powder.

  • Transfer: Use a funnel for transferring to reaction flasks. Do not pour from a weighing boat directly into a narrow neck flask without a funnel.

  • Clean-Up: Immediately wipe the balance area with a Kimwipe dampened with Acetone or Ethanol.

Reaction Setup
  • Solvent Choice: Soluble in DCM, Chloroform, THF, and Toluene.

  • Inertion: Purge reaction vessels with Nitrogen/Argon.

  • Temperature: If heating >50°C, use a reflux condenser. Thiophene derivatives have distinct odors; if you can smell it, your engineering controls have failed.

Part 4: Emergency Response & Disposal

Exposure Response
  • Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids apart. Do not use a neutralization agent.

  • Skin Contact: Wash with soap and copious water. Remove contaminated clothing. Do not use organic solvents (Acetone/DCM) to wash skin, as this increases dermal absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

Spill Management (Solid vs. Solution)

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Solution / Liquid Type->Liquid ActionSolid 1. Isolate Area 2. Dampen with inert solvent (PEG/Water) 3. Scoop/Sweep (No Dust generation) Solid->ActionSolid ActionLiquid 1. Isolate Area 2. Cover with absorbent pads/vermiculite 3. Do NOT use sawdust (Flammability) Liquid->ActionLiquid Disposal Transfer to Hazardous Waste Container (Label: Toxic/Irritant) ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision logic for spill response. Note that dry sweeping of solids is prohibited to prevent aerosolization.

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Solid Hazardous Waste bin.

  • Liquid Waste:

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

    • If dissolved in Toluene/THF: Non-Halogenated Organic Waste .

    • Never pour down the drain. Thiophene derivatives are toxic to aquatic life.

Part 5: Visual Workflow

HandlingWorkflow Storage Storage (Cool, Dark, Inert) Weighing Weighing (Fume Hood + Nitrile Gloves) Storage->Weighing Transfer Reaction Reaction Setup (Inert Gas Purge) Weighing->Reaction Dissolve Waste Disposal (Segregated Streams) Reaction->Waste Cleanup

Figure 2: Operational workflow for safe handling from storage to disposal.

References

  • National Institute of Standards and Technology (NIST). (2025). Thiophene, 3-methoxy- (Chemical Properties).[2] NIST Chemistry WebBook.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.